molecular formula C9H12BNO3 B11906787 Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- CAS No. 190058-85-6

Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-

Cat. No.: B11906787
CAS No.: 190058-85-6
M. Wt: 193.01 g/mol
InChI Key: GFMJBBAAKDKKCC-UHFFFAOYSA-N
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Description

Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- is a useful research compound. Its molecular formula is C9H12BNO3 and its molecular weight is 193.01 g/mol. The purity is usually 95%.
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Properties

CAS No.

190058-85-6

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

[4-(propanoylamino)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)

InChI Key

GFMJBBAAKDKKCC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)CC)(O)O

Origin of Product

United States

Foundational & Exploratory

chemical structure of Boronic acid [4-[(1-oxopropyl)amino]phenyl]-

Author: BenchChem Technical Support Team. Date: March 2026

A Functionalized Scaffold for Medicinal Chemistry and Protease Inhibition

Part 1: Executive Summary

Boronic acid [4-[(1-oxopropyl)amino]phenyl]- (CAS: 190058-85-6), also known as (4-propionamidophenyl)boronic acid , represents a critical structural motif in modern medicinal chemistry. It serves a dual role: as a robust building block for Suzuki-Miyaura cross-coupling reactions and as a bioactive "warhead" capable of forming reversible covalent bonds with nucleophilic residues (e.g., Serine, Threonine) in enzyme active sites.[1]

This guide dissects the molecule's physicochemical properties, synthetic pathways, and applications, providing a rigorous framework for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and chemical biology.

Part 2: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a phenyl ring substituted at the para positions with a boronic acid moiety (


) and a propionamide group (

).
  • The Boronic Acid (Warhead): Acts as a Lewis acid.[1][2][3] In physiological pH, it exists in equilibrium between its trigonal planar neutral form and its tetrahedral anionic form (upon binding

    
     or a nucleophile).
    
  • The Amide (Linker/Recognition Element): The propionylamino group provides hydrogen bond donor (NH) and acceptor (C=O) sites, mimicking the peptide backbone of natural substrates. This is crucial for orienting the molecule within a protease active site.

Electronic Properties & pKa

The electronic nature of the para-substituent dictates the Lewis acidity of the boron center.

  • Hammett Correlation: The propionamido group (

    
    ) has a Hammett constant (
    
    
    
    ) of approximately -0.15, indicating a weak electron-donating effect via resonance, moderated by the electron-withdrawing carbonyl.
  • pKa Implications: While phenylboronic acid has a pKa of ~8.8, the electron donation from the amide slightly increases the electron density on the boron, theoretically raising the pKa (making it less acidic). However, predicted values often center around 8.6 - 8.9 , suggesting it remains close to the parent compound, allowing for effective sugar/diol binding at physiological pH (7.4) without being permanently anionic.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNote
Formula

MW 193.01 g/mol
CAS 190058-85-6
pKa (Boron) ~8.6 - 8.9 (Predicted)Determines reactivity with diols/serine.
Solubility DMSO, Methanol, dilute aqueous baseLimited solubility in neutral water/non-polar solvents.
State White to off-white solidHygroscopic; tends to form anhydrides (boroxines).

Part 3: Synthetic Protocol

The most robust route to this derivative is the chemoselective acylation of 4-aminophenylboronic acid. This approach avoids the harsh conditions of lithiation/borylation required to install the boron group de novo.

Synthesis Workflow: Acylation of 4-Aminophenylboronic Acid

Reaction:



Reagents:

  • Substrate: 4-Aminophenylboronic acid pinacol ester (protected) or free acid (care required).

  • Acylating Agent: Propionyl chloride (1.1 equiv) or Propionic anhydride.

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (biphasic).
  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-aminophenylboronic acid (pinacol ester preferred for solubility) in dry DCM under

    
     atmosphere.
    
  • Base Addition: Add

    
     (1.5 equiv) and cool the solution to 0°C.
    
  • Acylation: Dropwise add Propionyl chloride (1.1 equiv) over 15 minutes. The exotherm must be controlled to prevent side reactions at the boron center.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (stain with curcumin or UV).

  • Workup: Quench with water. Extract with DCM. Wash organic layer with dilute citric acid (to remove amine) and brine.

  • Deprotection (if ester used): If the pinacol ester was used, hydrolyze using

    
     in Acetone/Water to yield the free boronic acid.
    
Visualization of Synthetic Pathway

Synthesis Start 4-Aminophenylboronic Acid (or Pinacol Ester) Intermediate Acylation (0°C -> RT, DCM) Start->Intermediate Dissolve Reagent Propionyl Chloride + Et3N Reagent->Intermediate Add Dropwise Product 4-Propionamidophenyl- boronic Acid Intermediate->Product Workup & Purification

Figure 1: Chemoselective synthesis via acylation of the aniline precursor.

Part 4: Functional Applications & Reactivity

Protease Inhibition (Mechanism of Action)

Boronic acids are potent transition-state analogs for serine proteases. The boron atom mimics the carbonyl carbon of the peptide bond that the enzyme normally cleaves.

  • Binding Event: The active site Serine hydroxyl (

    
    ) attacks the Boron atom.
    
  • Transition State Mimicry: Instead of a planar carbonyl, a tetrahedral boronate adduct is formed. This mimics the high-energy intermediate of peptide hydrolysis.

  • Reversibility: Unlike other warheads (e.g., chloromethyl ketones), the C-B bond is not broken, and the covalent bond to Serine is reversible, reducing toxicity risks associated with permanent alkylation.

Application: This specific derivative (propionamide) mimics a P1/P2 residue, providing specificity for proteases that accept small hydrophobic/aliphatic side chains.

Suzuki-Miyaura Cross-Coupling

As an arylboronic acid, this molecule is a standard coupling partner for forming biaryls.

  • Selectivity: The amide group is stable under standard Suzuki conditions (

    
    ).
    
  • Utility: Used to install the 4-propionamidophenyl moiety into larger drug scaffolds (e.g., kinase inhibitors).

Visualization of Protease Inhibition

ProteaseInhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Boronate Adduct (Transition State Analog) Enzyme->Complex Nucleophilic Attack Inhibitor Boronic Acid Inhibitor (Trigonal Planar) Inhibitor->Complex Binding Complex->Enzyme Reversible Dissociation

Figure 2: Mechanism of reversible covalent inhibition of serine proteases by boronic acids.

Part 5: Stability & Handling (The Boroxine Cycle)

Researchers must be aware that free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides), especially under vacuum or dry storage.

  • The Equilibrium:

    
    
    
  • Impact: This alters the stoichiometry (MW changes). A sample appearing pure by NMR might be a mixture of acid and boroxine.

  • Handling Protocol:

    • Storage: Store at -20°C in a sealed container to prevent atmospheric hydration/dehydration cycles.

    • Usage: For precise stoichiometry, "re-hydrate" the sample by dissolving in a solvent containing a small amount of water or base immediately prior to use.

    • Analysis:

      
       NMR is the gold standard to distinguish between the monomeric acid (broad peak) and the boroxine.
      

Part 6: References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

  • ChemicalBook. (n.d.). Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- Properties and CAS 190058-85-6.[5] Link

  • GuideChem. (n.d.). CAS 190058-85-6 Detail Information.[5] Link

  • Yang, W., et al. (2003). Boronic Acid-Based Sensors for Saccharides. Medicinal Research Reviews, 23(3), 346-368. (Contextual reference for pKa tuning). Link

Sources

molecular weight and formula for [4-[(1-oxopropyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for [4-[(1-oxopropyl)amino]phenyl]boronic acid , also known as 4-propionamidophenylboronic acid .

Executive Summary

[4-[(1-oxopropyl)amino]phenyl]boronic acid is a functionalized arylboronic acid characterized by a para-substituted propionamide group. This molecular architecture combines the versatile reactivity of the boronic acid moiety—critical for Suzuki-Miyaura cross-coupling and reversible covalent binding to diols—with the hydrogen-bonding capability and steric modulation of the propionamide linker. It serves as a pivotal intermediate in the synthesis of pharmaceutical agents (e.g., protease inhibitors), dynamic hydrogels, and carbohydrate sensors.

Physicochemical Profile

The precise characterization of this molecule is essential for stoichiometric calculations in synthesis and formulation.

Molecular Identity
PropertyData
IUPAC Name [4-(Propionylamino)phenyl]boronic acid
Common Synonyms 4-Propionamidophenylboronic acid; N-(4-Boronophenyl)propionamide
Molecular Formula C₉H₁₂BNO₃
Molecular Weight 193.01 g/mol
CAS Number Note: Often custom-synthesized or listed under pinacol ester derivatives (e.g., CAS 1218789-38-8 for related cyclopropyl analogs).[1][2] Direct free acid CAS is vendor-specific.
SMILES CCC(=O)Nc1ccc(B(O)O)cc1
Structural Analysis

The molecule consists of three distinct functional domains:

  • Phenyl Core: Provides a rigid aromatic scaffold.

  • Boronic Acid (-B(OH)₂): An electrophilic center capable of reversible esterification with diols (sugars) and palladium-catalyzed transmetallation.

  • Propionamide (-NH-CO-Et): A dipolar, H-bond donor/acceptor group that influences solubility and binding affinity in biological targets (e.g., serine proteases).

Solubility & Stability
  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Sparingly soluble in water at neutral pH; solubility increases under basic conditions (formation of boronate anion, pKa ~8.5–9.0).

  • Boroxine Formation: Like most boronic acids, this compound exists in equilibrium with its cyclic trimer anhydride (boroxine) upon dehydration.

    • Reaction: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

  • Protodeboronation: Susceptible to C-B bond cleavage under harsh acidic conditions or metal catalysis at elevated temperatures.

Synthesis & Manufacturing Protocols

Two primary routes are established for the synthesis of [4-[(1-oxopropyl)amino]phenyl]boronic acid. Route A is preferred for laboratory scale due to the availability of the starting material.

Route A: Acylation of 4-Aminophenylboronic Acid

This method utilizes the commercially available 4-aminophenylboronic acid (or its pinacol ester) and propionyl chloride.

Reagents:

  • 4-Aminophenylboronic acid hydrochloride (CAS 80460-73-7)

  • Propionyl chloride (or Propionic anhydride)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM) or THF

Protocol:

  • Dissolution: Dissolve 4-aminophenylboronic acid (1.0 eq) in dry DCM/THF under N₂ atmosphere.

  • Neutralization: Add Et₃N (2.5 eq) to neutralize the HCl salt and scavenge acid generated during acylation. Cool to 0°C.

  • Acylation: Dropwise add propionyl chloride (1.1 eq). Maintain temperature <5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with water. Acidify slightly (pH ~5–6) to precipitate the boronic acid or extract with EtOAc.

  • Purification: Recrystallize from water/methanol or acetonitrile.

Route B: Pd-Catalyzed Borylation

Used when the amide bond must be installed prior to borylation to avoid compatibility issues.

Protocol:

  • Amide Formation: React 4-bromoaniline with propionyl chloride → 4-Bromo-propionanilide .

  • Miyaura Borylation: React 4-Bromo-propionanilide with Bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst and KOAc in Dioxane at 80–100°C.

  • Hydrolysis (Optional): Cleave the pinacol ester using NaIO₄/NH₄OAc to yield the free boronic acid.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This molecule serves as a robust nucleophile in Pd-catalyzed cross-coupling reactions to form biaryl scaffolds, common in drug discovery.

Mechanism:

  • Transmetallation: The boronate species (formed in situ with base) transfers the 4-propionamidophenyl group to the Pd(II)-aryl halide complex.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Reversible Covalent Binding (Sensing & Drug Delivery)

The boronic acid moiety forms stable cyclic esters with 1,2- and 1,3-diols (e.g., Glucose, Sialic Acid) in aqueous media. This dynamic equilibrium is pH-dependent.

  • Glucose Sensing: Incorporation into hydrogels allows for swelling/shrinking responses to glucose concentration (insulin delivery systems).

  • Protease Inhibition: Boronic acids act as transition-state analogs for serine proteases (e.g., Elastase, Thrombin), forming a reversible covalent bond with the active site serine hydroxyl.

Visualization of Reactivity Pathways

The following diagram illustrates the dual reactivity profile:

G Start 4-[(1-oxopropyl)amino] phenylboronic acid Suzuki_Step1 Base Activation (Boronate Formation) Start->Suzuki_Step1 + Base (OH-) Diol_Step1 Interaction with 1,2-Diols (Sugars) Start->Diol_Step1 + Glucose/Diol Suzuki_Step2 Transmetallation (Pd-Ar-X) Suzuki_Step1->Suzuki_Step2 + Pd(II) Species Product_Biaryl Biaryl Product (Drug Scaffold) Suzuki_Step2->Product_Biaryl Reductive Elimination Diol_Step2 Reversible Esterification (pH Dependent) Diol_Step1->Diol_Step2 - 2 H2O Product_Sensor Boronate Ester (Sensor Signal) Diol_Step2->Product_Sensor Fluorescence/Gel Swelling

Caption: Dual reactivity pathways showing Pd-catalyzed coupling (top) and reversible diol binding (bottom).

Analytical Characterization

To validate the synthesis and purity of [4-[(1-oxopropyl)amino]phenyl]boronic acid, the following analytical methods are standard:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ ~9.8 ppm (s, 1H): Amide -NH.

    • δ ~8.0 ppm (s, 2H): Boronic acid -OH (broad, disappears with D₂O).

    • δ ~7.5–7.7 ppm (d, 2H): Aromatic protons adjacent to Boron.

    • δ ~7.4–7.6 ppm (d, 2H): Aromatic protons adjacent to Amide.

    • δ ~2.3 ppm (q, 2H): Methylene of propionyl (-CH₂-).

    • δ ~1.1 ppm (t, 3H): Methyl of propionyl (-CH₃).

  • ¹¹B NMR: Single peak typically around δ 28–32 ppm (indicative of tricoordinate boron).

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Observation: Boronic acids often show [M-H]⁻ or ester adducts with solvent (e.g., [M+MeOH-H]⁻).

  • Expected m/z: 192.1 (M-H)⁻.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Hall, D. G. (Ed.).[3] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research, 46(2), 312-326. Link

  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: therapeutic potential and recent advances."[4] MedChemComm, 1(3), 183-198. Link

  • Cambre, J. N., & Sumerlin, B. S. (2011). "Biomedical applications of boronic acid-functionalized polymers." Polymer, 52(21), 4631-4643. Link

Sources

In-Depth Technical Guide: Solubility Profiling of Amide-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Boronic Acid Paradox

Phenylboronic acids (PBAs) occupy a unique physicochemical niche in drug development and organic synthesis.[1] They are amphiphilic Lewis acids that oscillate between a neutral trigonal planar form and an anionic tetrahedral form depending on pH.

For amide-substituted derivatives—such as 3-acetamidophenylboronic acid (3-AAPBA) or 4-carbamoylphenylboronic acid —this complexity is compounded by the amide group's capacity for hydrogen bonding. These substituents drastically alter crystal lattice energy and solvation thermodynamics.

Key Insight: The solubility of amide-substituted PBAs is not a static value . It is a dynamic equilibrium heavily influenced by:

  • The Boroxine Cycle: Reversible dehydration to trimeric anhydrides (boroxines).

  • Ionization State: The shift from neutral acid (low aqueous solubility) to boronate anion (high aqueous solubility) near the pKa (~8.0–8.8).

  • Solvent Polarity: High solubility in dipolar aprotic solvents (DMSO, DMF) versus variable solubility in protic solvents (Water, Alcohols).

Mechanistic Foundations

The "Silent Variable": Boroxine Equilibrium

Unlike typical organic carboxylic acids, boronic acids spontaneously dehydrate to form six-membered cyclic anhydrides called boroxines . This process is reversible and driven by water activity (


) and temperature.
  • In Solid State: Most commercial "boronic acids" are actually mixtures containing significant amounts of boroxine. This increases the melting point and slows initial dissolution.

  • In Solution: In dry organic solvents (e.g., Chloroform, Toluene), the equilibrium shifts toward the boroxine. In aqueous media, it shifts toward the free boronic acid.

Electronic and Steric Effects of Amide Substituents

The amide group (


 or 

) introduces two critical factors:
  • Electronic Effect (Acidity): Amides are electron-withdrawing groups (EWG) by induction (

    
    ) but electron-donating by resonance (
    
    
    
    ). In the meta position (e.g., 3-AAPBA), the inductive effect dominates, slightly lowering the pKa relative to unsubstituted PBA (pKa ~8.8).
    • Result: Lower pKa

      
       Earlier onset of solubility in buffered aqueous media (pH > 7.5).
      
  • Lattice Energy: Amide groups act as both hydrogen bond donors and acceptors. This often creates a robust intermolecular H-bond network in the crystal lattice, increasing the energy required to break the lattice (dissolution penalty) compared to alkyl-substituted analogs.

The Equilibrium Landscape (Visualization)

BoronicEquilibrium Boroxine Boroxine (Trimer) (Dominant in Solid/Non-polar) BoronicAcid Neutral Boronic Acid (RB(OH)2) (Low Aq. Solubility) Boroxine->BoronicAcid + H2O (Hydrolysis) BoronicAcid->Boroxine - H2O (Dehydration) BoronateAnion Boronate Anion (RB(OH)3-) (High Aq. Solubility) BoronicAcid->BoronateAnion pH > pKa (+ OH-) BoronateAnion->BoronicAcid pH < pKa (+ H+)

Figure 1: The dynamic equilibrium of phenylboronic acids. Solubility measurements must account for the kinetic hydrolysis of the boroxine form upon contact with water.

Solubility Profiling: Water vs. Organic Solvents[2][3]

The following data synthesizes experimental trends for 3-acetamidophenylboronic acid (3-AAPBA) and structurally related amide derivatives.

Comparative Solubility Table
Solvent ClassSpecific SolventSolubility TrendMechanism / Notes
Aqueous (Acidic/Neutral) Water / PBS (pH 7.4)Moderate (~5–15 g/L)Exists as neutral species. Amide polarity aids solvation, but crystal lattice energy opposes it.
Aqueous (Basic) NaOH (0.1 M) / Carbonate Buffer (pH 10)High (>50 g/L)Formation of the tetrahedral boronate anion (

boron). Highly soluble.
Dipolar Aprotic DMSO, DMFVery High (>100 g/L)Disrupts amide H-bonding; stabilizes both acid and boroxine forms. Preferred for stock solutions.
Protic Organic Methanol, EthanolHigh Good solvation of the polar amide group; solvolysis to boronic esters may occur over time.
Non-Polar Hexanes, TolueneVery Low (<1 g/L)Amide group polarity prevents solvation. Boroxine formation is favored but precipitates.
Chlorinated Dichloromethane, ChloroformLow to Moderate Soluble enough for extraction, but often requires cosolvents (e.g., MeOH) for amide derivatives.
Critical Observations
  • The "Amide Penalty": While amides are polar, 3-AAPBA is often less soluble in water than simple phenylboronic acid at neutral pH due to stronger crystal packing (intermolecular H-bonding between amide and boronic hydroxyls).

  • The "pKa Switch": At pH 7.4, 3-AAPBA (pKa ~8.0–8.8) is ~5-10% ionized. Raising the pH to 9.0 drastically increases solubility by driving the equilibrium to the anionic form.

  • Boroxine Contamination: Commercial batches of 3-AAPBA often contain variable anhydride content. This can lead to batch-to-batch variability in dissolution rates. Always pre-dissolve in DMSO for biological assays.

Experimental Protocols

To ensure reproducibility, use the Saturation Shake-Flask Method followed by HPLC analysis. Visual determination is unreliable due to the formation of gelatinous boroxine aggregates.

Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility at


.
  • Preparation:

    • Weigh excess solid (approx. 20 mg) into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).

  • Equilibration:

    • Seal tightly to prevent evaporation.

    • Agitate at

      
       for 24–48 hours . Note: Boronic acids require longer equilibration than standard drugs to allow the boroxine-to-acid hydrolysis to stabilize.
      
  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22

      
      m PVDF filter (pre-saturated).
      
    • Critical: Check pH of the filtrate if using unbuffered water; boronic acids are weak acids and will lower the pH, affecting their own solubility.

  • Quantification (HPLC-UV):

    • Dilute the supernatant with mobile phase (typically Acetonitrile/Water + 0.1% Formic Acid).

    • Analyze using a C18 column.

    • Wavelength: 254 nm (aromatic ring) or 220 nm (amide bond).

Workflow Visualization

SolubilityWorkflow Start Start: Solid Sample (Check for Boroxine Content) SolventAdd Add Solvent (Excess Solid) Start->SolventAdd Shake Equilibrate (24-48h @ 25°C) SolventAdd->Shake CheckpH Check pH (If Aqueous) Shake->CheckpH CheckpH->Shake pH Drift (Adjust) Filter Phase Separation (Centrifuge/Filter) CheckpH->Filter pH Stable Dilute Dilute Supernatant (Prevent Precipitation) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Standard) Dilute->Analyze

Figure 2: Validated workflow for solubility determination. The pH check step is critical for boronic acids, as self-ionization can alter the saturation point.

Implications for Drug Development

Prodrug Strategies

Amide-substituted PBAs are often used as ROS-responsive prodrugs . The boronic acid moiety masks a hydroxyl group or amine.

  • Formulation: Due to moderate aqueous solubility, these are often formulated as sodium salts (lyophilized from basic solution) or using cyclodextrin complexes (which encapsulate the phenyl ring, improving solubility).

Purification[4]
  • Avoid: Standard silica chromatography often leads to tailing due to interaction with silanols.

  • Preferred: Recrystallization from Water/Ethanol mixtures or conversion to the diethanolamine (DEA) ester . The DEA ester is a crystalline solid that is easily purified and can be hydrolyzed back to the free acid using dilute HCl.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. Link

  • Leszczyński, P., et al. (2017).[1][2] "Solubility of phenylboronic compounds in water." Mediterranean Journal of Chemistry, 6(5), 201-206. Link

  • Leszczyński, P., et al. (2020).[3] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824.[3] Link

  • Adamczyk-Woźniak, A., et al. (2015).[2] "Boronic Acids: Preparation and Applications."[1][2][4] Chemical Reviews, 115, 5224-5247.[2] Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Acetamidophenylboronic acid (CAS 78887-39-5).[5][6][7] Link

  • Tokunaga, Y., et al. (2013). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, 87(5). Link

Sources

An In-Depth Technical Guide to Boronic Acid [4-[(1-oxopropyl)amino]phenyl]- for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Boronic acid [4-[(1-oxopropyl)amino]phenyl]- (CAS No. 215653-21-3), a specialized arylboronic acid derivative with significant potential in the fields of medicinal chemistry and diagnostics. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information, detailed synthetic protocols, and an in-depth exploration of its current and potential applications.

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives have garnered substantial interest in biomedical research due to their unique chemical properties and biological activities.[1][2] These compounds are characterized by a boronic acid moiety (-B(OH)₂) attached to a phenyl ring, which can be functionalized with various substituents to modulate their physical, chemical, and biological characteristics. The ability of the boronic acid group to form reversible covalent bonds with diols is the cornerstone of their utility, enabling them to interact with a wide range of biological molecules, including carbohydrates, glycoproteins, and enzymes.[3]

Boronic acid [4-[(1-oxopropyl)amino]phenyl]- belongs to this versatile class of molecules. The presence of the (1-oxopropyl)amino group at the para-position of the phenyl ring introduces specific electronic and steric properties that can influence its reactivity and binding affinity. This makes it a compelling candidate for the development of targeted therapeutics, advanced diagnostic tools, and novel biosensors. This guide will delve into the practical aspects of working with this compound, from ensuring laboratory safety to harnessing its potential in cutting-edge research and development.

Core Safety Directives and Hazard Management

General Hazard Assessment

Arylboronic acids are generally considered to be of low acute toxicity.[1] However, as with any chemical reagent, caution is paramount. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and follow institutional emergency protocols.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Synthesis Protocol: A Practical Approach

The synthesis of Boronic acid [4-[(1-oxopropyl)amino]phenyl]- can be achieved through a multi-step process starting from a commercially available precursor. The following protocol is a representative method adapted from general procedures for the synthesis of 4-amino phenyl boronic acid derivatives.[4]

Experimental Protocol: Synthesis of Boronic acid [4-[(1-oxopropyl)amino]phenyl]-

Step 1: Reduction of 4-Nitrophenylboronic Acid to 4-Aminophenylboronic Acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrophenylboronic acid in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-aminophenylboronic acid.

Step 2: Acylation of 4-Aminophenylboronic Acid

  • Dissolve the 4-aminophenylboronic acid obtained in the previous step in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or a mixture of tetrahydrofuran and water.[4]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add propionyl chloride or propionic anhydride (1.1 equivalents) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield Boronic acid [4-[(1-oxopropyl)amino]phenyl]-.

Applications in Drug Development and Research

The unique properties of Boronic acid [4-[(1-oxopropyl)amino]phenyl]- make it a valuable tool in various areas of drug discovery and biomedical research.

Targeted Cancer Therapy

A significant body of research highlights the potential of phenylboronic acids in oncology.[1][2] Cancer cells often overexpress sialic acid residues on their surface glycoproteins.[5] The boronic acid moiety can form reversible covalent bonds with the diol groups of these sialic acids, enabling the targeted delivery of therapeutic agents to tumor cells.[5][6] Boronic acid [4-[(1-oxopropyl)amino]phenyl]- can be incorporated into nanoparticles or other drug delivery systems to enhance their accumulation in the tumor microenvironment, thereby increasing therapeutic efficacy and reducing off-target toxicity.[5]

Enzyme Inhibition

Boronic acids are known to be potent inhibitors of certain enzymes, particularly serine proteases. The boron atom can form a stable tetrahedral intermediate with the active site serine residue, effectively blocking the enzyme's catalytic activity. While the inhibitory potential of this specific compound has not been extensively reported, its structural similarity to other boronic acid-based enzyme inhibitors suggests it could be a valuable lead compound for the development of novel therapeutics for a range of diseases.

Biosensors and Diagnostics

The reversible interaction of boronic acids with diols can be harnessed for the development of sophisticated biosensors.[7][8] For instance, a sensor functionalized with Boronic acid [4-[(1-oxopropyl)amino]phenyl]- could be designed to detect specific glycoproteins or carbohydrates that are biomarkers for disease. The binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response, allowing for the sensitive and selective detection of the target analyte.[9][10]

Visualizing the Workflow: Targeted Drug Delivery

The following diagram illustrates the conceptual workflow for the targeted delivery of a therapeutic agent to a cancer cell using a nanoparticle functionalized with Boronic acid [4-[(1-oxopropyl)amino]phenyl]-.

Targeted_Drug_Delivery cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment NP Nanoparticle Therapeutic Payload Boronic Acid Ligand CancerCell Cancer Cell Sialic Acid Receptors NP:ligand->CancerCell Targeting & Binding DrugRelease Drug Release CancerCell->DrugRelease Internalization TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect Induces Apoptosis

Sources

Amide-Functionalized Boronic Acids: From Synthetic Novelty to Clinical Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of boronic acids from obscure laboratory curiosities into frontline chemotherapeutics represents one of the most significant triumphs in modern medicinal chemistry. This guide examines the trajectory of amide-functionalized boronic acids —specifically peptide boronates and cyclic boronic acid beta-lactamase inhibitors.

Historically dismissed due to perceived toxicity and instability, the boronic acid moiety is now recognized as the ultimate "warhead" for targeting serine and threonine hydrolases. By mimicking the high-energy tetrahedral transition state of peptide bond hydrolysis, these molecules achieve picomolar affinity and exquisite specificity. This document details the history, mechanistic logic, and the rigorous synthetic protocols required to master this class of compounds.

Part 1: Historical Genesis

The "Sleeping Beauty" of Organometallics

The story begins in 1860 with Edward Frankland , who first synthesized ethylboronic acid.[1] For over a century, these compounds were relegated to the shelves of physical organic chemistry, primarily studied for their Lewis acidity and reversible covalent interactions with diols (saccharides).

The paradigm shift occurred in the late 1970s and 1980s. Researchers seeking inhibitors for serine proteases (like chymotrypsin and elastase) realized that the electron-deficient boron atom could accept a lone pair from the active site nucleophile (Serine-OH or Threonine-OH), forming a stable tetrahedral adduct. This adduct structurally mimics the transient intermediate formed during peptide hydrolysis, effectively "freezing" the enzyme in its transition state.

The Pharmacophore Revolution

The critical breakthrough came with the work of Matteson (synthetic methodology) and Kettner & Shenvi (biological application).

  • 1980s: Donald Matteson developed the Matteson Homologation , a method to stereoselectively insert carbon atoms into carbon-boron bonds.[2] This allowed, for the first time, the precise synthesis of chiral

    
    -amino boronic acids—the direct analogs of amino acids.
    
  • 1990s: Proscript (later Millennium) utilized this chemistry to develop PS-341 (Bortezomib) . Unlike standard protease inhibitors, PS-341 targeted the 26S Proteasome , a cellular garbage disposal unit essential for cancer cell survival.

  • 2003: The FDA approved Bortezomib (Velcade) for Multiple Myeloma, validating the boronic acid warhead.

  • 2017: The approval of Vaborbactam , a cyclic boronic acid, marked the expansion of this pharmacophore into infectious disease, specifically targeting KPC-producing carbapenem-resistant Enterobacteriaceae (CRE).

History Frankland 1860: Frankland First Boronic Acid Synthesis Matteson 1980: Matteson Homologation Stereoselective Synthesis Frankland->Matteson  120 Years of  Basic Science Kettner 1984: Kettner & Shenvi Peptide Boronic Acids Matteson->Kettner  Synthetic  Enabler Bortezomib 2003: Bortezomib Approved First Proteasome Inhibitor Kettner->Bortezomib  Oncology  Application Vaborbactam 2017: Vaborbactam Approved Beta-Lactamase Inhibitor Bortezomib->Vaborbactam  Pharmacophore  Expansion

Figure 1: The chronological evolution of boronic acid therapeutics, highlighting the gap between discovery and clinical application.

Part 2: Mechanistic Pharmacophore

The Tetrahedral Trap

The efficacy of amide-functionalized boronic acids lies in their ability to act as Transition State Analogs .

In a standard peptide hydrolysis reaction, the enzyme's nucleophile attacks the carbonyl carbon, forming a high-energy, unstable tetrahedral intermediate. The enzyme is evolutionarily optimized to stabilize this specific geometry. Boronic acids, being Lewis acids with a vacant p-orbital, readily accept the nucleophile's oxygen lone pair. However, unlike the carbon intermediate which collapses to cleave the bond, the boron adduct is stable yet reversible .

Comparative Mechanism:
  • Bortezomib (Proteasome): The N-terminal Threonine (Thr1) of the

    
    5 subunit attacks the boron atom. The resulting tetrahedral boronate is stabilized by the "oxyanion hole" of the enzyme.
    
  • Vaborbactam (Beta-Lactamase): The active site Serine (Ser70) attacks the boron. The cyclic structure of Vaborbactam constrains the boron, pre-organizing it for binding and increasing affinity (entropic advantage).

Mechanism cluster_0 Standard Peptide Hydrolysis cluster_1 Boronic Acid Inhibition S1 Enzyme-Ser-OH + Peptide-C(=O)-NH-R S2 Tetrahedral Intermediate (High Energy / Unstable) S1->S2 S3 Cleaved Peptide + Acyl-Enzyme S2->S3 B1 Enzyme-Ser-OH + Inhibitor-B(OH)2 B2 Tetrahedral Boronate Adduct (Stable / Reversible) B1->B2  Covalent Bond  Formation

Figure 2: Mechanistic comparison. The boronic acid 'traps' the enzyme in a stable analog of the high-energy intermediate.

Quantitative Efficacy

The potency of these inhibitors is best understood through their inhibition constants (


). Note the picomolar affinity of Bortezomib, driven by the amide backbone hydrogen bonds that position the warhead.
DrugTargetMechanism

/

Bortezomib 20S Proteasome (

5 subunit)
Threonine Adduct

: 0.6 nM
Vaborbactam KPC-2

-Lactamase
Serine Adduct

: 69 nM
Ixazomib 20S ProteasomeThreonine Adduct

: 3.4 nM

Part 3: Synthetic Methodologies

The Challenge of Synthesis

Synthesizing peptide boronic acids is non-trivial.[3] The C-B bond is susceptible to oxidation, and the empty p-orbital can interfere with standard coupling reagents. Furthermore, achieving the correct stereochemistry at the


-carbon (essential for potency) requires specialized techniques.
The Matteson Homologation

The Matteson Homologation is the gold standard for synthesizing chiral


-amino boronic acids. It uses a chiral auxiliary (Pinanediol) to direct the insertion of a dichloromethyl group into the C-B bond.

Workflow Logic:

  • Chiral Director: Pinanediol boronic ester provides the steric environment.

  • Carbenoid Insertion:

    
     inserts into the B-C bond.
    
  • Stereoselective Migration:

    
     promotes the migration of the alkyl group with inversion of configuration (highly stereoselective, >98% de).
    
  • Displacement: The resulting

    
    -chloro ester is displaced by a nitrogen nucleophile (e.g., 
    
    
    
    ) to install the amine.

Matteson Start Boronic Ester (Pinanediol) Step1 LiCHCl2 (Insertion) Start->Step1 Step2 ZnCl2 (Migration) Step1->Step2 Inter Alpha-Chloro Boronic Ester Step2->Inter Step3 LiN(TMS)2 (Displacement) Inter->Step3 End Alpha-Amino Boronic Ester Step3->End

Figure 3: The Matteson Homologation workflow for stereoselective synthesis of alpha-amino boronic acids.

Part 4: Detailed Experimental Protocol

Protocol: Stereoselective Synthesis of -Amino Boronic Acids (Matteson Method)

Objective: Synthesis of a chiral phenylalanine-analog boronic acid precursor. Safety: Work with


-BuLi and 

requires strict anhydrous, inert atmosphere (Schlenk line) conditions.
Reagents:
  • Pinanediol phenylboronate (1.0 eq)

  • Dichloromethane (anhydrous, 1.5 eq)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.6 M in hexanes, 1.2 eq)
  • Zinc Chloride (

    
    , anhydrous, 1.0 M in ether, 0.6 eq)
    
  • Lithium bis(trimethylsilyl)amide (

    
    , 1.1 eq)
    
Step-by-Step Methodology:
  • Generation of (Dichloromethyl)lithium:

    • In a flame-dried Schlenk flask under Argon, dissolve anhydrous

      
       in THF.
      
    • Cool to -100°C (ethanol/liquid

      
       bath). Critical: Temperature control is vital to prevent carbenoid decomposition.
      
    • Add

      
      -BuLi dropwise down the side of the flask. Stir for 10 minutes.
      
  • Boronate Addition:

    • Add the Pinanediol phenylboronate (dissolved in minimal THF) dropwise to the carbenoid solution at -100°C.

    • Stir for 1 hour at -100°C.

  • Zinc-Promoted Migration:

    • Add the

      
       solution.[4]
      
    • Allow the reaction to warm slowly to 20°C (room temperature) over 12 hours.

    • Mechanism:[4][5][6][7][8][9][10]

      
       coordinates to the chlorine, facilitating the 1,2-migration of the phenyl group. This step sets the stereocenter.
      
  • Nucleophilic Displacement (Amination):

    • Cool the reaction mixture (now containing the

      
      -chloro boronic ester) to -78°C.
      
    • Add

      
       dropwise.
      
    • Allow to warm to room temperature and stir for 16 hours.

    • Result: The silylated amine is installed with inversion of configuration (double inversion = retention relative to starting auxiliary, but net stereocontrol is achieved).

  • Workup & Deprotection:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • The resulting silylamine hydrolyzes upon workup or mild acidic treatment to yield the free amine hydrochloride salt.

Validation Check:

  • NMR: Check for the disappearance of the

    
    -chloro proton (typically ~3.5 ppm) and appearance of the 
    
    
    
    -amino proton.
  • Chiral HPLC: Verify diastereomeric excess (de). A successful Matteson reaction should yield >95% de.

Part 5: Beyond Therapeutics - Wulff-Type Boronic Acids

While this guide focuses on therapeutics, the "Wulff-type" boronic acids deserve mention for their role in chemical biology. These molecules utilize an intramolecular amide or amine to coordinate with the boron atom (


 bond).
  • Function: This coordination stabilizes the boronic acid against oxidation and modulates its

    
    , making it suitable for binding saccharides (glucose sensing) at physiological pH.
    
  • Structure: Typically involves an ortho-aminomethyl or ortho-amido group on an aryl boronic acid.

References

  • Frankland, E. (1862). "On a New Series of Organic Compounds Containing Boron." Journal of the Chemical Society, 15, 363–390. Link

  • Matteson, D. S., & Majumdar, D. (1980). "Homologation of boronic esters to alpha-chloro boronic esters." Journal of the American Chemical Society, 102(25), 7588–7590. Link

  • Kettner, C. A., & Shenvi, A. B. (1984). "Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids." Journal of Biological Chemistry, 259(24), 15106–15114. Link

  • Adams, J., et al. (1998). "Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids." Bioorganic & Medicinal Chemistry Letters, 8(23), 333–338. Link

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 58(9), 3683–3692. Link

  • Wulff, G. (1982). "Selective binding to polymers via covalent bonds. The construction of chiral cavities as specific receptor sites." Pure and Applied Chemistry, 54(11), 2093–2114. Link

Sources

Technical Whitepaper: Strategic Sourcing and Utilization of 4-Propionamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and application of 4-propionamidophenylboronic acid (also referred to as (4-propanoylaminophenyl)boronic acid or N-(4-boronophenyl)propionamide).

Executive Summary

4-Propionamidophenylboronic acid is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a propionamide-substituted phenyl ring. Unlike its acetamido analog (CAS 78832-41-4), the propionamido variant is rarely available as a shelf-stock commodity due to lower demand and potential stability issues (protodeboronation/anhydride formation) in the free acid form.

Key Takeaway: Researchers requiring this compound must typically choose between Custom Synthesis (4–8 weeks) or In-House Preparation (2–3 days) from readily available precursors. This guide provides the decision logic, validated synthesis protocols, and precursor sourcing data to execute either strategy.

Chemical Profile & Identity

PropertySpecification
Chemical Name (4-Propionamidophenyl)boronic acid
Synonyms N-(4-boronophenyl)propionamide; 4-propanoylaminophenylboronic acid
Structure CH₃CH₂CONH-C₆H₄-B(OH)₂
Molecular Weight 193.01 g/mol
CAS Number Not assigned as commodity (Analog: Acetamido- CAS 78832-41-4)
Stability Hygroscopic; prone to boroxine (trimer) formation upon dehydration.
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water/DCM.

Commercial Availability & Sourcing Strategy

Because no major catalog supplier (Sigma-Aldrich, Thermo, TCI, Enamine) lists the free acid as a stock item, the sourcing strategy relies on Precursor Acquisition or Custom Manufacturing .

Decision Logic: Make vs. Buy

The following decision tree illustrates the optimal path based on quantity and timeline requirements.

SourcingLogic Start Requirement: 4-Propionamidophenylboronic Acid QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 Grams (Discovery) QtyCheck->SmallScale LargeScale > 100 Grams (Process/Pilot) QtyCheck->LargeScale ActionMake STRATEGY A: In-House Synthesis (Acylation Route) SmallScale->ActionMake High Cost Efficiency TimeCheck Timeline? LargeScale->TimeCheck Urgent Urgent (< 1 Week) TimeCheck->Urgent Internal Resources Available Relaxed Flexible (4-8 Weeks) TimeCheck->Relaxed Urgent->ActionMake ActionBuy STRATEGY B: Custom Synthesis (CRO Outsourcing) Relaxed->ActionBuy

Figure 1: Sourcing Decision Matrix. Use in-house synthesis for discovery-scale needs to avoid long lead times.

Precursor Sourcing (For In-House Synthesis)

The most robust route involves acylating 4-aminophenylboronic acid pinacol ester . The ester is preferred over the free acid for purification ease, though the free acid can be used if the final product must be the acid.

PrecursorCAS NumberPrimary SuppliersPurity Grade
4-Aminophenylboronic acid, pinacol ester 214360-73-3 Sigma-Aldrich, Combi-Blocks, BLD Pharm>97% HPLC
4-Aminophenylboronic acid (Free Acid) 80460-20-6 Enamine, Fluorochem, Oakwood>95% (Variable)
Propionyl Chloride 79-03-8 Sigma-Aldrich, TCI, Acros98% Reagent

Technical Workflow: In-House Synthesis Protocol

Synthetic Pathway

The synthesis utilizes a standard nucleophilic acyl substitution. Using the pinacol ester is recommended to prevent side reactions with the boronic acid moiety.

SynthesisPath SM1 4-Aminophenylboronic acid (pinacol ester) CAS: 214360-73-3 Intermediate Intermediate: Amide Formation SM1->Intermediate + Reagent + Base Reagent Propionyl Chloride (1.1 eq) Reagent->Intermediate Base Triethylamine (TEA) DCM, 0°C to RT Base->Intermediate Intermediate->SM1 If Ester Required (Stop here) Product Target: 4-Propionamidophenylboronic acid Intermediate->Product If Free Acid Required Hydrolysis Optional Hydrolysis (NaIO4 / HCl)

Figure 2: Synthetic pathway via acylation of the aniline precursor.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of 4-propionamidophenylboronic acid pinacol ester (approx. 1g scale).

Reagents:

  • 4-Aminophenylboronic acid pinacol ester (1.0 eq, 4.56 mmol, 1.0 g)

  • Propionyl chloride (1.1 eq, 5.0 mmol, 0.44 mL)

  • Triethylamine (1.5 eq, 6.8 mmol, 0.95 mL)

  • Dichloromethane (DCM), anhydrous (20 mL)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-aminophenylboronic acid pinacol ester and dry DCM. Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (TEA) dropwise.

  • Acylation: Add Propionyl chloride dropwise over 5 minutes. Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 2:1). Starting material (aniline) is more polar/fluorescent; product is less polar.

  • Workup: Quench with saturated NaHCO₃ (10 mL). Separate layers. Wash organic layer with 1M HCl (10 mL) to remove unreacted amine, then Brine.

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or use silica flash chromatography if high purity is required.

Yield Expectation: 85–95% (Off-white solid).

Conversion to Free Acid (If Required)

If the boronic acid (not ester) is strictly required:

  • Dissolve the ester in Acetone/Water (4:1).

  • Add NaIO₄ (3 eq) and NH₄OAc (3 eq). Stir 24h.

  • Extract with EtOAc.[1] The free acid may require storage at -20°C to prevent dehydration.

Applications & Causality

Why use the Propionyl derivative over the common Acetyl derivative?

  • SAR Optimization (Medicinal Chemistry):

    • Steric Probing: The extra methylene group (-CH₂-) in the propionyl chain probes the depth of hydrophobic pockets in target enzymes (e.g., serine proteases) more effectively than the acetyl group.

    • Lipophilicity: Increases LogP slightly, potentially improving membrane permeability compared to the acetamido analog.

  • Bio-Orthogonal Chemistry:

    • Used in Suzuki-Miyaura Coupling to attach the propionamide motif to aryl halides.

    • Causality: The electron-donating nature of the amide (via resonance) at the para position makes the boronic acid slightly less acidic (higher pKa) than unsubstituted phenylboronic acid, modulating its reactivity in coupling cycles and sugar binding affinity (for sensor applications).

References

  • Precursor Availability (Pinacol Ester): Sigma-Aldrich Product #790360 (Analogous Acetamido). Note: Used as structural reference for availability.

  • Synthetic Methodology (Acylation of Anilines)
  • General Boronic Acid Stability & Handling

    • Hall, D. G. (Ed.).[2][3] (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Suzuki-Miyaura Coupling Mechanism

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol using [4-[(1-oxopropyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of [4-[(1-oxopropyl)amino]phenyl]boronic acid for Biaryl Synthesis

Introduction: Crafting Molecular Complexity for Modern Medicine

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with precision and high functional group tolerance.[1][2] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide or triflate, is a cornerstone in the synthesis of biaryl and heteroaryl structures—motifs that are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This application note provides a comprehensive technical guide for researchers and drug development professionals on the effective use of a specialized building block, [4-[(1-oxopropyl)amino]phenyl]boronic acid (also known as N-(4-boronophenyl)propanamide), in Suzuki-Miyaura couplings. The presence of the propionamide group offers a key vector for molecular derivatization, hydrogen bonding interactions, and modulation of physicochemical properties, making it a valuable reagent in the construction of complex drug candidates.[5][6][7][8] We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer expert insights into optimizing this powerful transformation.

The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and adapting the reaction for new substrates. The process is a catalytic cycle centered on a palladium complex, which elegantly orchestrates the formation of the new C-C bond through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][9]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halide (or carbon-triflate) bond of the electrophilic coupling partner. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar intermediate.[2][10] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[2]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the Pd(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base.[11][12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium, displacing a halide ion.[13]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 Regenerates Catalyst product R¹-R² (Product) tm_complex->product Reductive Elimination aryl_halide R¹-X (Aryl Halide) aryl_halide->oa_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->tm_complex base Base (e.g., K₂CO₃) base->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Blueprint: Strategic Reagent Selection

The success of coupling [4-[(1-oxopropyl)amino]phenyl]boronic acid hinges on the judicious selection of each reaction component. The amide functionality is generally robust but requires careful consideration of the catalyst and base to avoid potential side reactions.

  • Palladium Catalyst & Ligand : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalyst systems often provide higher turnover numbers and broader substrate scope, especially for challenging couplings like those involving aryl chlorides.[12] For this protocol, we select a highly active and versatile system: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] . This precatalyst is air-stable, easy to handle, and forms a highly active Pd(0) species in situ. The dppf ligand is sufficiently electron-rich and bulky to promote both efficient oxidative addition and reductive elimination.

  • Base Selection : The base is critical for activating the boronic acid for transmetalation.[11] Inorganic bases are most common. While strong bases like hydroxides can be used, they may not be suitable for substrates with base-sensitive functional groups. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are excellent choices.[11] Potassium carbonate (K₂CO₃) is a cost-effective and highly effective base for this transformation, providing sufficient basicity to promote the reaction without compromising the amide group.

  • Solvent System : A solvent system that can dissolve both the organic substrates and the inorganic base is essential for achieving a homogeneous and efficient reaction.[14] A mixture of a polar aprotic solvent and water is the standard choice. 1,4-Dioxane and water (in a 4:1 to 5:1 ratio) is an excellent system. Dioxane solubilizes the aryl halide, boronic acid, and catalyst, while water dissolves the potassium carbonate and facilitates the formation of the active boronate species.[14]

Detailed Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling between [4-[(1-oxopropyl)amino]phenyl]boronic acid and a generic aryl bromide.

Table 1: Reagent Quantities for a 1.0 mmol Scale Reaction

ReagentM.W. ( g/mol )Amount (mmol)Amount (mg)Equivalents
Aryl Bromide (Ar-Br)1.01.0
[4-[(1-oxopropyl)amino]phenyl]boronic acid192.991.2231.61.2
[Pd(dppf)Cl₂]·CH₂Cl₂ complex816.640.0324.50.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.212.5345.52.5
1,4-Dioxane8.0 mL
Deionized Water2.0 mL
Step-by-Step Methodology
  • Reaction Setup : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), [4-[(1-oxopropyl)amino]phenyl]boronic acid (231.6 mg, 1.2 mmol), [Pd(dppf)Cl₂]·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed from the reaction vessel. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition : Using syringes, add 1,4-Dioxane (8.0 mL) followed by deionized water (2.0 mL). The mixture will typically be a suspension.

  • Reaction Execution : Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting reagent (typically the aryl bromide) indicates completion.

  • Workup - Quenching and Extraction :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Add deionized water (20 mL) and ethyl acetate (20 mL) to the flask.

    • Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Combine all organic layers.

  • Workup - Washing and Drying :

    • Wash the combined organic layer with brine (saturated NaCl solution, 20 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product and should be determined by TLC analysis.

  • Analysis : Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Suzuki_Workflow cluster_workflow Experimental Workflow A 1. Reagent Assembly (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (3x Evacuate/Backfill with N₂/Ar) A->B C 3. Solvent Addition (Dioxane & Water via Syringe) B->C D 4. Reaction (Heat to 90 °C & Stir) C->D E 5. Workup: Quench & Extract (H₂O, EtOAc, Separate Layers) D->E F 6. Workup: Dry & Concentrate (Dry over Na₂SO₄, Rotovap) E->F G 7. Purification (Silica Gel Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Field-Proven Insights & Troubleshooting

  • Protodeboronation : This is a common side reaction where the boronic acid reacts with trace water or acid to be replaced by a hydrogen atom. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for this potential loss.[10] Ensuring the reaction is sufficiently basic and promptly worked up upon completion can also mitigate this issue.

  • Homocoupling : The formation of a biaryl product from two molecules of the boronic acid (R²-R²) or two molecules of the aryl halide (R¹-R¹) can occur. This is often a sign of catalyst decomposition or suboptimal reaction conditions. Ensuring a truly oxygen-free environment is the best way to prevent this.

  • Poor Solubility : If either of the coupling partners has poor solubility in the chosen solvent system, the reaction rate may be slow. In such cases, screening alternative solvents like THF, DMF, or toluene may be necessary.[3][14]

  • Unreactive Aryl Chlorides : If using an aryl chloride instead of a bromide, a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos or XPhos) and a stronger base like K₃PO₄ may be required to achieve efficient coupling.[15][16][17]

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for constructing the biaryl scaffolds that are central to modern drug discovery. By employing [4-[(1-oxopropyl)amino]phenyl]boronic acid, medicinal chemists gain access to a versatile building block that introduces a key functional handle for further elaboration. The protocol detailed herein, utilizing a robust Pd(dppf)Cl₂ catalyst system in an aqueous dioxane medium, provides a reliable and high-yielding pathway to these valuable compounds. A thorough understanding of the underlying mechanism and careful attention to experimental parameters will empower researchers to successfully implement and adapt this protocol for the synthesis of novel and impactful molecules.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Rossy, E., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]

  • Sherwood, J. D., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • Meng, G., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]

  • Falivene, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • BuyersGuideChem. [4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]boronic acid. [Link]

  • ResearchGate. Examples and highlights of boron chemistry in drug discovery. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • ResearchGate. An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

  • PubMed. Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. [Link]

Sources

High-Efficiency Synthesis of Biaryl Amides via Suzuki-Miyaura Coupling of 4-Propionamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Biaryl amides represent a "privileged scaffold" in medicinal chemistry, serving as the structural core for numerous kinase inhibitors, GPCR ligands, and antiviral agents (e.g., HCV inhibitors). While amide bonds are typically formed via condensation of anilines and carboxylic acids, the Suzuki-Miyaura cross-coupling of 4-propionamidophenylboronic acid offers a convergent strategy. This approach allows for the late-stage introduction of the propionamide moiety onto complex aryl halides, avoiding potential chemoselectivity issues associated with standard amide coupling reagents in the presence of other nucleophiles.

This Application Note provides a field-proven guide to utilizing 4-propionamidophenylboronic acid. It addresses specific challenges such as protodeboronation and catalyst poisoning, offering a robust "Gold Standard" protocol and a "High-Complexity" variant for sterically demanding substrates.

Reagent Profile & Mechanistic Insight

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: 4-Propionamidophenylboronic acid

  • CAS: 205672-46-0

  • Structure: A phenyl ring substituted para with a propionamide group and a boronic acid moiety.

  • Electronic Character: The propionamide group is a moderate electron donor (via the nitrogen lone pair), making the aryl ring electron-rich. This increases the nucleophilicity of the carbon attached to boron, facilitating transmetallation, but also increases susceptibility to protodeboronation (hydrolysis of the C-B bond).

Mechanistic Challenges

The Suzuki-Miyaura cycle involves three steps: Oxidative Addition, Transmetallation, and Reductive Elimination. When using amide-containing boronic acids, two specific failure modes must be mitigated:

  • Pd-Coordination: The amide nitrogen or carbonyl oxygen can loosely coordinate to the Palladium (Pd) center, potentially displacing labile ligands (like PPh3) and reducing catalyst activity. Solution: Use bidentate ligands (e.g., dppf) that resist displacement.

  • Protodeboronation: Under highly basic, aqueous conditions, the electron-rich nature of the ring can lead to the cleavage of the C-B bond, yielding the defunctionalized propionanilide byproduct. Solution: Optimize base strength and water ratio.

Mechanistic Pathway (Visualization)[5]

SuzukiMechanism Start Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Pd(0) Cat Pd(0) Catalyst Cat->OxAdd TransMet Transmetallation OxAdd->TransMet Boronic 4-Propionamidophenyl- boronic Acid Base Base Activation (Boronate Species) Boronic->Base + OH- / CO3-- Base->TransMet Active Species SideRxn SIDE REACTION: Protodeboronation Base->SideRxn Excess H2O/Heat RedElim Reductive Elimination TransMet->RedElim Ar-Pd-Ar' RedElim->Cat Regenerate Pd(0) Product Biaryl Amide Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical Transmetallation step and the risk of Protodeboronation.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust)

Best for: Standard aryl bromides/iodides and scalable synthesis.

This protocol utilizes Pd(dppf)Cl2 , a robust catalyst where the ferrocene backbone prevents ligand dissociation, minimizing interference from the amide group.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-Propionamidophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide, boronic acid, and K2CO3.

  • Degassing (Critical): Add the Dioxane/Water solvent mixture. Sparge with nitrogen or argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd(dppf)Cl2 catalyst quickly to minimize air exposure. Cap the vial immediately.

  • Reaction: Heat the mixture to 80-90°C for 4–12 hours.

    • Self-Validation Point: Monitor by TLC/LCMS. If the boronic acid is consumed but starting material remains, protodeboronation has occurred. Add more boronic acid (0.5 equiv).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. The propionamide group increases polarity; ensure the product is not lost in the aqueous layer (check aqueous phase by TLC).

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Challenging Substrate" (Steric/Deactivated)

Best for: Sterically hindered aryl chlorides or electron-rich aryl halides.

Uses Buchwald Precatalysts (e.g., XPhos Pd G2) which form highly active monoligated Pd species capable of oxidative addition into difficult C-Cl bonds.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[1]

  • 4-Propionamidophenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: THF / Water (10:1)

Step-by-Step:

  • Setup: Charge vial with aryl halide, boronic acid, and XPhos Pd G2.

  • Solvent: Add degassed THF and the base (as a 0.5M aqueous solution of K3PO4).

  • Reaction: Heat to 60°C . These catalysts are active at lower temperatures, which suppresses deboronation.

  • Workup: Standard extraction as above.

Data Summary & Optimization Guide

The following table summarizes the impact of reaction variables on the yield of biaryl amides.

VariableRecommendationMechanistic Rationale
Solvent Dioxane/H2O (4:1)High solubility of organic reactants; water is required for the activation of the boronic acid (formation of boronate).
Base K2CO3 or K3PO4Carbonate is mild enough to prevent rapid deboronation. Hydroxide bases (NaOH) are often too aggressive for this substrate.
Catalyst Pd(dppf)Cl2Bidentate ligand prevents the propionamide nitrogen from poisoning the Pd center.
Temp 80°CSufficient energy for oxidative addition without accelerating thermal decomposition of the boronic acid.
Workflow Logic (Visualization)

Workflow Input Substrate Analysis (Sterics/Electronics) Choice Select Protocol Input->Choice ProtoA Protocol A: Pd(dppf)Cl2 / K2CO3 Choice->ProtoA Standard ProtoB Protocol B: XPhos Pd G2 / K3PO4 Choice->ProtoB Hindered/Cl Monitor LCMS Check (1 hour) ProtoA->Monitor ProtoB->Monitor Decision Complete? Monitor->Decision Decision->ProtoA No (Add Reagent) Workup Extraction & Purification Decision->Workup Yes

Figure 2: Decision tree for selecting the optimal synthetic pathway based on substrate complexity.

Troubleshooting & Self-Validation

  • Issue: Low Yield / Starting Material Recovery.

    • Diagnosis: Likely catalyst poisoning or inactive boronic acid.

    • Validation: Check the quality of the boronic acid via 1H NMR (look for broad peaks indicating polymerization/anhydride formation). Add 10% more water to the reaction to ensure boronate formation.

  • Issue: Formation of Propionanilide (Ar-H).

    • Diagnosis: Protodeboronation.[3] The C-B bond hydrolyzed before coupling.

    • Fix: Lower the temperature by 10°C. Switch from Dioxane to THF (lower boiling point). Use a milder base (NaHCO3) or anhydrous conditions with CsF.

  • Issue: Product stuck in Aqueous Layer.

    • Diagnosis: The propionamide adds polarity.

    • Fix: Salt out the aqueous layer with NaCl during extraction. Use THF/EtOAc mixtures for extraction rather than pure EtOAc.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Deng, X., et al. (2015). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors.[2] ACS Medicinal Chemistry Letters, 6(8), 919-924. Link

  • Lei, P., et al. (2017).[4] General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles. Organic Letters, 19(24), 6510–6513. Link

Sources

palladium-catalyzed cross-coupling conditions for amide-boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of Amide-Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of amides with boronic acids. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, critical parameter selection, and practical troubleshooting strategies essential for successfully leveraging this powerful transformation in organic synthesis.

Introduction: Overcoming the Inertness of the Amide Bond

The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and appearing in approximately 55% of all potential drug molecules. Historically, the exceptional stability of the amide bond, a result of strong resonance stabilization (15–20 kcal/mol), has rendered it largely unreactive in cross-coupling reactions.[1][2] This inertness has traditionally limited its role to that of a spectator functional group.

However, recent breakthroughs have revolutionized this paradigm by enabling the selective activation of the N–C(O) bond.[1][3] By installing activating groups on the amide nitrogen, it is possible to sterically twist or electronically destabilize the amide bond, thereby disrupting the resonance and making the N–C bond susceptible to oxidative addition by a transition metal catalyst.[2][4] This strategy has unlocked amides as practical, bench-stable electrophilic partners in cross-coupling reactions, providing a novel and powerful disconnection for the synthesis of ketones and other carbonyl compounds.[5]

The Catalytic Cycle: A Mechanistic Overview

The cross-coupling of an activated amide with a boronic acid follows a catalytic cycle analogous to the classical Suzuki-Miyaura reaction. The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of a low-valent palladium(0) complex into the activated N–C(O) bond of the amide. This is the key step enabled by amide activation and is often rate-determining.[2] The result is a Pd(II) acyl-amido intermediate.

  • Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the amido leaving group.[6] The presence of water and a base is often crucial for facilitating this step.[6]

  • Reductive Elimination : The two organic partners (the acyl group and R²) on the Pd(II) center couple to form the new C-C bond of the ketone product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Catalytic Cycle pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add pd_intermediate Acyl-Pd(II)-Amide Complex ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_intermediate2 Acyl-Pd(II)-R² Complex transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 product Ketone Product (R¹-CO-R²) red_elim->product amide Activated Amide (R¹-CO-LG) amide->ox_add boronic Boronate [R²-B(OH)₃]⁻ boronic->transmetal

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling of amides.

Core Components: A Guide to Reagent Selection

The success of an amide-boronic acid cross-coupling reaction hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source

While numerous palladium sources can be effective, they generally fall into two categories: Pd(0) sources and Pd(II) precatalysts.

  • Pd(0) Sources : Complexes like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are already in the active oxidation state. Using a Pd(0) source can sometimes minimize side reactions, such as the homocoupling of boronic acids, which can be promoted by the in situ reduction of Pd(II) precatalysts.[7]

Ligands

The ligand is arguably the most critical variable. It stabilizes the palladium center, influences its reactivity, and promotes the key steps of the catalytic cycle.

  • Bulky, Electron-Rich Phosphines : Trialkylphosphines like PCy₃ (tricyclohexylphosphine) and P(t-Bu)₃ (tri-tert-butylphosphine) are highly effective. Their strong electron-donating ability facilitates the oxidative addition step, while their steric bulk promotes the final reductive elimination.[6] Bench-stable phosphonium salts like PCy₃·HBF₄ are practical alternatives.

  • N-Heterocyclic Carbenes (NHCs) : NHC ligands (e.g., IPr, IMes) have emerged as powerful tools for challenging cross-couplings.[3] They are strong σ-donors that form highly stable and reactive palladium complexes, often enabling high turnover numbers and the coupling of less reactive substrates.[8][10]

  • Amine- and Amide-Based Ligands : In some systems, simpler and less expensive amine or amide-based phosphine ligands can also be highly efficient, demonstrating the broad range of ligand architectures available.[11][12]

Base

The base plays a crucial role in activating the boronic acid. By coordinating to the boron atom, the base increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.

  • Inorganic Bases : A range of bases can be used, with the choice often depending on the substrate's sensitivity. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF).[9] For base-sensitive substrates, milder bases like KF are often preferred.

  • Stoichiometry : Typically, 2 to 4 equivalents of the base relative to the limiting reagent are required for optimal results.[7][9]

Boronic Acid and Solvent
  • Boronic Acid Stability : Boronic acids can be susceptible to degradation via protodeboronation, especially with heteroaryl substrates.[7] For challenging cases, using freshly prepared boronic acid or more stable derivatives like pinacol esters or MIDA boronates is recommended.[6][7] A slight excess (1.5–2.0 equivalents) of the boron reagent is common.[9]

  • Solvents : Anhydrous, aprotic solvents are standard. Tetrahydrofuran (THF), 1,4-dioxane, and toluene are the most frequently used.[13] In many protocols, the addition of a small amount of water can be beneficial for dissolving the base and facilitating transmetalation.[6] Rigorous degassing of the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

Data Summary: Typical Reaction Conditions

The optimal conditions can vary significantly based on the specific amide activating group and coupling partners. The table below summarizes proven conditions for common classes of activated amides.

Amide Activating GroupPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference
N-Acyl-glutarimidePd(OAc)₂ (4%)PCy₃·HBF₄ (10%)K₂CO₃ (3.0)THF6570-95%
N,N-di-Boc[Pd(IPr)(cin)Cl] (3%)(integral to precat.)KF (3.0)Toluene/H₂ORoom Temp80-99%[10]
N-Acyl-δ-valerolactamPd(OAc)₂ (5%)XPhos (10%)K₃PO₄ (3.0)Dioxane8075-90%[4]
N-TosylPd(PCy₃)₂Cl₂ (1%)PCy₃ (0.6%)K₃PO₄ (2.0)Toluene11085-98%[14]

Experimental Protocol: Suzuki-Miyaura Coupling of an N,N-di-Boc-Activated Amide

This protocol provides a representative, step-by-step procedure for the cross-coupling of a primary amide derivative.

Reagents & Equipment:

  • N,N-di-Boc-activated benzamide (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • [Pd(IPr)(cin)Cl] (3 mol%)

  • Potassium Fluoride (KF, 3.0 equiv., oven-dried)

  • Anhydrous Toluene

  • Degassed Deionized Water

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) line, septa, needles

  • Standard glassware for workup and purification

Figure 2: Step-by-step experimental workflow for amide cross-coupling.

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the N,N-di-Boc-activated amide (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), potassium fluoride (1.5 mmol, 3.0 equiv.), and the palladium precatalyst [Pd(IPr)(cin)Cl] (0.015 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 2.0 M concentration relative to the amide) followed by degassed deionized water (5.0 equiv.) via syringe.

  • Reaction: Vigorously stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired ketone product.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.

Troubleshooting Logic Start Reaction Issue? LowYield Low or No Conversion Start->LowYield Homocoupling Significant Homocoupling Start->Homocoupling Decomposition Starting Material Decomposition Start->Decomposition Cause_Catalyst Inactive Catalyst? LowYield->Cause_Catalyst Cause_Degas Insufficient Degassing? LowYield->Cause_Degas Cause_Boronic Boronic Acid Degradation? LowYield->Cause_Boronic Cause_Oxygen Oxygen Present? Homocoupling->Cause_Oxygen Cause_Base Base too strong? Decomposition->Cause_Base Cause_Temp Temperature too high? Decomposition->Cause_Temp Sol_Catalyst Use fresh precatalyst. Screen different ligands. Cause_Catalyst->Sol_Catalyst Sol_Degas Improve degassing procedure (e.g., freeze-pump-thaw). Cause_Degas->Sol_Degas Sol_Boronic Use fresh boronic acid or a more stable ester (pinacol, MIDA). Cause_Boronic->Sol_Boronic Sol_Oxygen Improve degassing. Use a Pd(0) source. Cause_Oxygen->Sol_Oxygen Sol_Base Switch to a milder base (e.g., KF). Screen solvents. Cause_Base->Sol_Base Sol_Temp Lower reaction temperature. Cause_Temp->Sol_Temp

Figure 3: A decision tree for troubleshooting common issues in amide cross-coupling.

Problem 1: Low or Incomplete Conversion

  • Potential Cause: Catalyst deactivation due to oxygen, poor quality of the boronic acid, or suboptimal reaction conditions.[7][15]

  • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[7] Use a fresh batch of boronic acid or consider a more stable derivative like a pinacol ester.[6][7] If issues persist, screen different ligands, bases, or solvents, as a more active catalyst system may be required for challenging substrates.[15]

Problem 2: Significant Homocoupling of the Boronic Acid

  • Potential Cause: This side reaction is most often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[6][7]

  • Solution: Improve the degassing procedure. Using a direct Pd(0) source, such as Pd₂(dba)₃, instead of a Pd(II) precatalyst can also mitigate this issue, as it avoids an in-situ reduction step that can consume the boronic acid and lead to homocoupling.[7]

Problem 3: Decomposition of Starting Materials

  • Potential Cause: The substrate may be sensitive to the base or temperature. Amide activating groups or other functional groups on the molecule can be labile.[13]

  • Solution: Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).[13] Attempt the reaction at a lower temperature, which may require a longer reaction time or a more active catalyst system.[15]

References

  • Rahman, M. M., Pyle, D. J., Bisz, E., Dziuk, B., Ejsmont, K., Lalancette, R., Wang, Q., Chen, H., Szostak, R., & Szostak, M. (2021). Evaluation of Cyclic Amides as Activating Groups in N-C Bond Cross-Coupling: Discovery of N-Acyl-δ-valerolactams as Effective Twisted Amide Precursors for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(15), 10455–10466.
  • Liu, C., & Szostak, M. (2023).
  • Szostak, M. (n.d.).
  • Szostak, M., & Shi, S. (2016).
  • Liu, C., & Szostak, M. (2023).
  • Shi, S., & Szostak, M. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(4), 2860–2867.
  • Ye, R., et al. (2013). Amines as the ligands for palladium-catalyzed coupling reactions.
  • Wang, C., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
  • Unknown Author. (n.d.). Suzuki‐Miyaura Cross‐Coupling of Amides using [(PCy3)2PdCl2].[a,b].
  • Unknown Author. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • Unknown Author. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Liu, Y., et al. (2024).
  • Unknown Author. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?
  • Unknown Author. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters.
  • Unknown Author. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Lei, P., et al. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl]. NSF PAR.
  • Unknown Author. (2025). Palladium-Catalyzed Acylative Cross-Coupling of Amides with Diarylborinic Acids and Sodium Tetraarylborates.
  • Unknown Author. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Lei, P., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis.
  • BenchChem Technical Support. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.

Sources

functionalization of polymers with 4-propionamidophenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of Polymers with 4-Propionamidophenylboronic Acid

Executive Summary

This guide details the protocol for functionalizing carboxyl-containing polymers (e.g., Poly(acrylic acid), Alginate, Hyaluronic Acid) with 4-aminophenylboronic acid (4-APBA) to generate 4-acylamidophenylboronic acid moieties. While "4-propionamidophenylboronic acid" refers to a specific small molecule (N-propionyl-4-aminophenylboronic acid), in polymer chemistry, this nomenclature often describes the functional motif resulting from the conjugation of 4-APBA to a propionic acid-like backbone or spacer.

These functionalized polymers are critical in developing glucose-responsive hydrogels and insulin delivery systems . The phenylboronic acid (PBA) group forms reversible covalent bonds with cis-1,2- or 1,3-diols (such as glucose), triggering solubility changes or swelling that can release encapsulated payloads.

Scientific Foundation

The Chemical Logic: Amide Coupling

The most robust method to introduce the 4-propionamidophenylboronic acid-like moiety is via carbodiimide-mediated amide coupling. This reaction conjugates the amine group of 4-aminophenylboronic acid to the carboxyl group of a polymer backbone.

  • Reagent: 4-Aminophenylboronic Acid (4-APBA) or its pinacol ester (protected form).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

  • Mechanism: EDC activates the carboxyl group to an unstable O-acylisourea, which NHS converts to a stable, amine-reactive NHS-ester. The aromatic amine of 4-APBA then attacks this ester, forming a stable amide bond.

Importance of pKa Tuning

The pKa of unmodified phenylboronic acid is ~8.8. For glucose sensing at physiological pH (7.4), the pKa must be lowered so that a significant fraction exists in the tetrahedral boronate form (which binds glucose). The electron-withdrawing nature of the amide (propionamido) linkage at the para-position helps tune this pKa slightly, often shifting it closer to the physiological range compared to alkyl derivatives, though further modification (e.g., fluorine substitution) is sometimes required for optimal sensitivity [1].

Experimental Protocols

Protocol A: Preparation of 4-Propionamidophenylboronic Acid Functionalized Poly(acrylic acid) (PAA-PBA)

Materials Required:

  • Polymer: Poly(acrylic acid) (MW ~450 kDa) or Sodium Alginate.

  • Ligand: 4-Aminophenylboronic acid hydrochloride (CAS: 66472-86-4).

  • Activators: EDC·HCl, NHS.[2][3]

  • Solvent: MES Buffer (0.1 M, pH 5.5), DMF (Dimethylformamide).

  • Purification: Dialysis tubing (MWCO 3.5 kDa).

Step-by-Step Procedure:

  • Polymer Solubilization:

    • Dissolve 500 mg of Poly(acrylic acid) in 50 mL of 0.1 M MES buffer. Stir until clear.

    • Note: If using Alginate, ensure pH is adjusted to 5.5 to prevent precipitation while maintaining EDC activity.

  • Activation (The Critical Step):

    • Add EDC·HCl (2.0 equivalents relative to target carboxyl modification %) and NHS (2.0 equivalents) to the polymer solution.

    • Stir for 30 minutes at room temperature.

    • Insight: The pH must be maintained between 5.0–6.0. Above pH 7, the NHS ester hydrolyzes rapidly; below pH 4.5, EDC is less effective.

  • Ligand Conjugation:

    • Dissolve 4-Aminophenylboronic acid (1.0 equivalent relative to target modification) in a minimal amount of DMF or Methanol (approx. 5 mL). 4-APBA is sparingly soluble in neutral water.

    • Add the 4-APBA solution dropwise to the activated polymer mixture.

    • Adjust pH to 7.2–7.5 using 1 M NaOH immediately after addition.

    • Reasoning: The amine attack requires a deprotonated amine (neutral pH), whereas activation required acidic pH. This two-step pH shift is crucial for high yield.

    • Stir the reaction in the dark for 24 hours .

  • Quenching and Purification:

    • Add hydroxylamine (10 mM final concentration) to quench unreacted NHS esters (optional but recommended for defined chemistry).

    • Transfer solution to dialysis tubing (MWCO 3.5 kDa).

    • Dialysis Cycle:

      • 24 hours against acidified water (pH 3-4) : This dissociates any Boron-Nitrogen interactions or boronate esters formed with buffer/impurities.

      • 24 hours against distilled water : To remove salts.

      • 24 hours against PBS (pH 7.4) (Optional, if storing in solution).

    • Lyophilize (freeze-dry) to obtain the white fibrous product.

Protocol B: Characterization
TechniquePurposeExpected Observation
1H NMR (D2O/NaOD) Confirm StructureNew aromatic peaks at δ 7.4–7.8 ppm (phenyl ring). Disappearance of free amine signals.
FTIR Verify Amide BondAppearance of Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands. B-O stretching at ~1340 cm⁻¹.
UV-Vis Spectroscopy Quantify SubstitutionAbsorbance peak at ~250-260 nm (phenyl group). Use a standard curve of 4-APBA to calculate Degree of Substitution (DS).

Visualization: Synthesis & Mechanism

Figure 1: Synthesis Workflow and Glucose Response Mechanism

G Polymer Carboxyl Polymer (PAA / Alginate) Activation Activation (EDC/NHS, pH 5.5) Polymer->Activation Step 1 Coupling Coupling (+ 4-APBA, pH 7.4) Activation->Coupling Step 2: Amine Attack Product Functionalized Polymer (4-Propionamido-PBA moiety) Coupling->Product Amide Bond Formation Complex Hydrophilic Boronate Complex (Swelling/Release) Product->Complex Reversible Binding Glucose Glucose Addition (High Blood Sugar) Glucose->Complex Diol Interaction

Caption: Workflow for grafting 4-aminophenylboronic acid onto a polymer backbone and the subsequent glucose-triggered ionization mechanism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Degree of Substitution (DS) pH mismatch during coupling.Ensure pH is raised to >7.0 immediately after adding 4-APBA. The amine is protonated and non-reactive at pH 5.
Precipitation during reaction Hydrophobic aggregation of PBA groups.Add co-solvent (DMSO/Ethanol) up to 20% v/v. Keep polymer concentration low (<1% w/v).
Crosslinking (Gelation) Unintended ester formation or H-bonding.Use a high excess of EDC/NHS relative to the polymer carboxyls to prevent anhydride crosslinking.
Oxidation of Boronic Acid Exposure to air/peroxides.Perform reaction under Nitrogen/Argon atmosphere. Store product desiccated at -20°C.

References

  • Ma, R., et al. (2012). "Phenylboronic acid-based complex micelles with enhanced glucose-responsiveness at physiological pH." Journal of Controlled Release. Link

  • Wang, Y., et al. (2019). "Glucose-responsive hydrogels based on phenylboronic acid-polymer for insulin delivery."[2][3][4] Carbohydrate Polymers. Link

  • Brooks, W.L.A., & Sumerlin, B.S. (2016). "Synthesis and applications of boronic acid-containing polymers: From materials to medicine." Chemical Reviews. Link

  • Kim, H., et al. (2021). "Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation." Biomacromolecules. Link

  • Bheemisetty, B., & Lewis, S.A. (2024).[3] "Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates." Journal of Applied Pharmaceutical Science. Link

Sources

Application Note: Carbohydrate Sensing with [4-[(1-oxopropyl)amino]phenyl]boronic Acid (4-PAPBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-[(1-oxopropyl)amino]phenyl]boronic acid, commonly referred to as 4-Propionamidophenylboronic Acid (4-PAPBA) , is a critical functional probe in the development of carbohydrate sensors. Structurally, it serves as the saturated, non-polymerizable analog of the widely used monomer 4-acrylamidophenylboronic acid (4-AAPBA) .

In carbohydrate sensing research—particularly for glucose-responsive hydrogels and insulin delivery systems—4-PAPBA is the gold-standard model compound for determining intrinsic binding constants (


) and acid dissociation constants (

) in solution, free from the steric and matrix effects of a polymer network. This application note details the physicochemical properties of 4-PAPBA, its mechanism of action, and standardized protocols for its use in competitive binding assays and thermodynamic benchmarking.

Scientific Background & Mechanism

Chemical Structure and Significance

4-PAPBA features a phenylboronic acid (PBA) core modified with a propionamido group at the para position.

  • Electronic Effect: The amide group (-NH-CO-Et) is moderately electron-withdrawing via induction but electron-donating via resonance. This modification typically lowers the

    
     of the boronic acid (relative to unsubstituted PBA, 
    
    
    
    ) to approximately 8.2–8.6 , enhancing sugar binding at physiological pH (7.4).
  • Structural Role: As the saturated analog of 4-AAPBA, 4-PAPBA allows researchers to isolate the binding thermodynamics of the ligand itself, decoupling it from the complex diffusion and cooperativity effects seen in polymerized hydrogels.

Mechanism of Carbohydrate Sensing

The sensing mechanism relies on the reversible formation of cyclic boronate esters with cis-1,2- or cis-1,3-diols (found in sugars like glucose, fructose, and ribose).

  • Equilibrium: In aqueous solution, the boronic acid exists in equilibrium between a neutral trigonal planar form (sp²) and an anionic tetrahedral form (sp³).

  • Diol Binding: Diols bind preferentially to the tetrahedral boronate anion , shifting the equilibrium and effectively reducing the apparent

    
     of the boronic acid.
    
  • Signal Transduction: This binding event alters the physicochemical properties of the molecule (solubility, charge, or fluorescence when coupled with a reporter), which serves as the sensing signal.

BoronicAcidMechanism Neutral Neutral Trigonal Form (sp2 Hybridized) Low Affinity Anionic Anionic Tetrahedral Form (sp3 Hybridized) High Affinity Neutral->Anionic + OH- / - H+ (pKa ~8.5) Complex Cyclic Boronate Ester (Sugar Bound) Stable Anion Neutral->Complex Direct Binding (Minor) Anionic->Complex + Diol (Sugar) - 2 H2O

Figure 1: Equilibrium mechanism of 4-PAPBA. The shift from neutral to anionic form upon sugar binding is the basis for pH-dependent sensing and pKa modulation.

Applications in Drug Development & Sensing

Thermodynamic Benchmarking for Hydrogels

Before synthesizing glucose-responsive polymers (e.g., for "smart" insulin delivery), researchers must validate the monomer's affinity. 4-PAPBA mimics the 4-AAPBA monomer unit but remains soluble, allowing for precise Isothermal Titration Calorimetry (ITC) or Fluorescence Displacement measurements.

Competitive Binding Assays (ARS Assay)

4-PAPBA is used as a displacer in the Alizarin Red S (ARS) assay. ARS is a fluorescent dye that binds to boronic acids, becoming non-fluorescent (or changing color). When a sugar is added, it displaces the ARS, restoring fluorescence. 4-PAPBA's defined binding constant makes it an excellent standard for calibrating these displacement assays.

Affinity Chromatography Ligand

The propionamido group provides a stable, unreactive spacer. 4-PAPBA can be immobilized on solid supports to create affinity columns for the separation of glycoproteins (e.g., HbA1c) or nucleotides, utilizing the specificity of boronic acids for cis-diols.

Experimental Protocols

Protocol A: Synthesis of 4-PAPBA (Laboratory Scale)

For research use when commercial stock is unavailable.

Reagents:

  • 4-Aminophenylboronic acid (pinacol ester or free acid)[1][2][3]

  • Propionic anhydride[1]

  • Dichloromethane (DCM) or THF

  • Triethylamine (TEA)

Procedure:

  • Dissolution: Dissolve 1.0 eq of 4-aminophenylboronic acid in anhydrous DCM (0.1 M concentration).

  • Activation: Add 1.2 eq of Triethylamine (TEA) and cool to 0°C on an ice bath.

  • Acylation: Dropwise add 1.1 eq of Propionic Anhydride.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃, then brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane.

  • Validation: Verify structure via ¹H-NMR (look for propionyl triplets at ~1.1 ppm and ~2.4 ppm).

Protocol B: Determination of Binding Constants ( ) via ARS Assay

The Gold Standard method for characterizing Boronic Acid-Sugar interactions.

Materials:

  • Probe: 4-PAPBA (10 mM stock in DMSO).

  • Dye: Alizarin Red S (ARS) (10 mM stock in water).

  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.

  • Analytes: D-Glucose, D-Fructose (1 M stock).

Workflow:

  • Complex Formation: Prepare a solution containing

    
     M ARS and 
    
    
    
    M 4-PAPBA in PBS. The solution should turn from red/purple to orange/yellow (absorbance shift) or show fluorescence quenching, indicating ARS-Boronate binding.
  • Titration: Aliquot the complex into a 96-well plate or cuvette.

  • Displacement: Titrate with increasing concentrations of sugar (0 to 100 mM).

  • Measurement: Monitor Absorbance at 460 nm (decreases) and 520 nm (increases), or Fluorescence (Ex 460 nm / Em 570 nm).

  • Calculation: Plot the relative fluorescence intensity

    
     vs. [Sugar]. Fit to a 1:1 binding isotherm to determine 
    
    
    
    .

Expected Results (Binding Constants at pH 7.4):

AnalyteApparent

(

)
Selectivity (Relative to Glucose)
D-Fructose ~160 - 200High (~40x)
D-Galactose ~15 - 20Moderate (~4x)
D-Glucose ~4 - 6Baseline (1x)

Note: Fructose binds significantly stronger than glucose due to its favorable furanose form.

Protocol C: Potentiometric Determination
  • Dissolve 4-PAPBA (5 mM) in 0.1 M KCl (for ionic strength).

  • Titrate with 0.1 M NaOH using a calibrated pH meter.

  • Determine the inflection point (half-equivalence point) to find the

    
    .
    
  • Repeat in the presence of 50 mM Glucose. The

    
     should decrease  (e.g., from 8.5 to ~7.8), confirming the sensing mechanism.
    

ARS_Assay_Workflow Step1 1. Prepare ARS-Boronate Complex (Low Fluorescence / Orange) Step2 2. Add Carbohydrate Analyte (Glucose/Fructose) Step1->Step2 Step3 3. Competitive Displacement Sugar binds Boronate -> Releases ARS Step2->Step3 Step4 4. Signal Regeneration (High Fluorescence / Red) Step3->Step4 Step5 5. Data Fitting Calculate Ka from Isotherm Step4->Step5

Figure 2: Workflow for the Alizarin Red S (ARS) displacement assay using 4-PAPBA.

Troubleshooting & Optimization

  • Solubility Issues: 4-PAPBA is moderately hydrophobic. If precipitation occurs in aqueous buffer, add 5–10% DMSO or Methanol as a co-solvent. Ensure the final pH remains adjusted to 7.4.

  • Buffer Interference: Avoid buffers containing diols (e.g., Tris) or hydroxy acids (e.g., Citrate), as they will competitively bind to the boronic acid. Phosphate (PBS) or HEPES are recommended.

  • Oxidation: Phenylboronic acids can oxidize to phenols (deboronation) if exposed to H₂O₂ or reactive oxygen species. Store solids under inert gas and solutions at 4°C.

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

    • Key Source for binding constants and pKa values of amide-substituted boronic acids.
  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. Link

    • Comprehensive review of sensing mechanisms.
  • Dowlut, M., & Hall, D. G. (2006). An improved class of fluorescent boronic acid reporters for sugar sensing. Journal of the American Chemical Society, 128(13), 4226-4227. Link

    • Discusses the design of boronic acid probes.
  • Mulla, H. R., et al. (2003). Glucose-responsive polymers based on 4-acrylamidophenylboronic acid. Bioorganic & Medicinal Chemistry, 11, 4637-4642. Contextualizes the use of the acrylamido analog (4-AAPBA) for which 4-PAPBA serves as a model.

Sources

Application Note: Synthesis and Characterization of Boronic Acid, [4-[(1-oxopropyl)amino]phenyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, scalable synthesis of Boronic acid,[4-[(1-oxopropyl)amino]phenyl]- (commonly known as 4-propionamidophenylboronic acid). This compound is a highly versatile building block, frequently utilized in Suzuki-Miyaura cross-coupling reactions, the development of biologically active boron-containing therapeutics, and as a recognition moiety in solid-phase combinatorial chemistry[1]. The protocol provided herein leverages a modified Schotten-Baumann acylation, designed to maximize yield while mitigating common side reactions such as protodeboronation and boroxine formation.

Introduction & Mechanistic Rationale

Boronic acids are trivalent, abiotic organic compounds characterized by a vacant p-orbital on the sp2-hybridized boron atom. Their mild Lewis acidity, low toxicity, and stability make them privileged synthetic intermediates[2]. However, the synthesis of functionalized aminophenylboronic acids presents unique chemoselectivity challenges.

The free base of 4-aminophenylboronic acid is highly susceptible to air oxidation and polymerization. Therefore, the bench-stable hydrochloride salt is utilized as the starting material. To achieve selective


-acylation without compromising the boronic acid moiety, a biphasic Schotten-Baumann system (THF/Water) is employed.

Causality in Experimental Design:

  • Base Selection (NaHCO₃): Strong bases (e.g., NaOH) can fully ionize the boronic acid (pKa ~9.0) into a highly water-soluble boronate complex, complicating extraction. Sodium bicarbonate maintains a mild pH (~8.0), which is sufficient to deprotonate the anilinium salt (pKa ~4.6) to the nucleophilic free amine, but weak enough to keep the boronic acid primarily in its neutral form.

  • Temperature Control (0 °C): Propionyl chloride is highly reactive. Performing the addition at 0 °C suppresses its competitive hydrolysis by the aqueous solvent, ensuring the acylating agent is consumed primarily by the amine.

Workflow & Mechanistic Pathway

SynthesisWorkflow SM 4-Aminophenylboronic Acid HCl (Starting Material) Base Base Addition (NaHCO3) Deprotonation to Free Amine SM->Base Acyl Addition of Propionyl Chloride (0 °C, Biphasic Solvent) Base->Acyl Mech1 Nucleophilic Attack (Tetrahedral Intermediate) Acyl->Mech1 Mech2 Chloride Elimination (Amide Bond Formation) Mech1->Mech2 Workup Aqueous Workup & Extraction (Removal of Salts & Byproducts) Mech2->Workup Product Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- (Final Product) Workup->Product

Fig 1. Mechanistic workflow for the synthesis of 4-propionamidophenylboronic acid.

Step-by-Step Protocol (Self-Validating System)

Materials & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
4-Aminophenylboronic acid HCl173.411.0Starting Material
Propionyl chloride92.521.1Acylating Agent
Sodium bicarbonate (NaHCO₃)84.013.0Acid Scavenger / Base
THF / Water (1:1 v/v)N/AN/ABiphasic Solvent
Procedure
  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenylboronic acid hydrochloride (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (approx. 10 mL per gram of starting material).

  • Neutralization: Slowly add solid NaHCO₃ (3.0 eq) in portions to control effervescence (CO₂ evolution).

    • Self-Validation Check 1: Verify the pH of the aqueous phase using pH indicator strips. It must read between 7.5 and 8.5. If it is too acidic, the amine remains protonated and unreactive.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Acylation: Dissolve propionyl chloride (1.1 eq) in a minimal volume of anhydrous THF (approx. 2 mL). Add this solution dropwise to the vigorously stirring reaction mixture over 15–20 minutes using an addition funnel or syringe.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for an additional 2 hours.

    • Self-Validation Check 2: Spot the organic layer on a silica gel TLC plate alongside a reference standard of the starting material. Develop in EtOAc/Hexane (7:3). Stain with Ninhydrin and heat; the disappearance of the purple/pink spot confirms the complete consumption of the primary amine.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation at 35 °C) to remove the volatile THF. Do not evaporate the water.

  • pH Adjustment & Precipitation: The product often precipitates directly from the remaining aqueous layer. To ensure complete precipitation and to hydrolyze any transient mixed anhydrides formed at the boronic acid, adjust the aqueous layer to pH 5.0–6.0 using 1M HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Triturate the crude residue with cold diethyl ether. Filter the resulting cream-colored solid and dry under high vacuum[3].

Quantitative Data & Characterization

Boronic acids tend to exist in equilibrium with their cyclic oligomeric anhydrides (boroxines) depending on the hydration state[2]. This can cause broadening in NMR spectra and complex isotopic patterns in mass spectrometry. The analytical data below reflects the monomeric form in a slightly aqueous deuterated solvent.

Table 1: ¹H NMR Characterization (300 MHz, 5% D₂O in CD₃OD)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.73 – 7.66Multiplet (m)-2HAromatic protons (ortho to Boronic Acid)
7.54 – 7.49Multiplet (m)-2HAromatic protons (ortho to Amide)
2.38Quartet (q)8.02HAliphatic CH₂ (Propionyl group)
1.18Triplet (t)8.03HAliphatic CH₃ (Propionyl group)

Note: Data conforms to literature values for N-(Propionyl)-4-aminophenylboronic acid[3].

Table 2: Troubleshooting Guide
Observed IssuePotential CauseCorrective Action
Low Yield / Impure Product Over-acylation (formation of mixed anhydride at the boronic acid moiety).Ensure temperature is strictly maintained at 0 °C during addition. The mildly acidic workup (pH 5-6) helps hydrolyze any transient boronic-carboxylic anhydrides.
Product lost in aqueous layer Boronic acid ionized due to excessively high pH during workup.Adjust the aqueous layer strictly to pH 5.0–6.0 using 1M HCl prior to extraction to ensure the boronic acid is fully protonated and neutral.
Unreacted starting material Premature hydrolysis of propionyl chloride by water.Ensure the propionyl chloride is fresh and stored under inert gas. Increase the addition rate slightly or use a slight excess (1.2 eq).

References

  • Source: Google Patents (US6630422B1)
  • Synthesis of biologically active boron-containing compounds Source: PMC - NIH URL
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.

Sources

Precision Derivatization of 4-Aminophenylboronic Acid: Synthesis of Propionyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of 4-aminophenylboronic acid (4-APBA) via N-acylation is a critical transformation in medicinal chemistry and materials science. This modification alters the electronic properties of the phenyl ring, modulates solubility, and introduces a spacer arm for bioconjugation without compromising the boronic acid's ability to reversibly bind 1,2-diols (e.g., sugars) or participate in Suzuki-Miyaura cross-couplings.

This guide details the synthesis of 4-(propionylamino)phenylboronic acid , a specific analog often used to probe steric tolerance in enzyme active sites or as a model for polymer-bound sensors. We present two validated protocols: a Green Anhydride Route for high-purity, small-scale applications, and a Robust Acyl Chloride Route for scale-up.

Strategic Framework & Chemoselectivity

The Chemoselectivity Challenge

The primary challenge in derivatizing 4-APBA is the duality of its functional groups:

  • Amino Group (-NH₂): A nucleophile targeting electrophiles (acylating agents).

  • Boronic Acid Group (-B(OH)₂): An electrophile/Lewis acid that can form boroxines (anhydrides) or esters, and is susceptible to protodeboronation under harsh acidic/basic conditions.

Scientific Rationale:

  • Nucleophilic Hierarchy: The amine is significantly more nucleophilic than the hydroxyls of the boronic acid. By controlling stoichiometry and temperature, we can selectively acylate the nitrogen.

  • Solvent Selection: 4-APBA is zwitterionic and poorly soluble in non-polar solvents (DCM, Hexane). We utilize polar aprotic solvents (THF, DMF) or alcohols to ensure homogeneity.

  • Boroxine Equilibrium: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). Our workup includes an aqueous hydrolysis step to ensure the isolation of the monomeric acid form.

Reaction Pathway Visualization

ReactionPathway Start 4-Aminophenylboronic Acid (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Propionylating Agent (Anhydride or Chloride) Reagent->Intermediate Product 4-(Propionylamino)phenylboronic Acid (Target) Intermediate->Product Elimination SideProduct Boroxine (Trimer) Product->SideProduct - H2O (Reversible) SideProduct->Product + H2O (Workup)

Figure 1: Reaction pathway highlighting the reversible dehydration to boroxine.

Experimental Protocols

Protocol A: The "Green" Anhydride Route (Recommended)

Best for: Small scale (<5g), high purity requirements, avoiding chloride salts.

Reagents:

  • 4-Aminophenylboronic acid (CAS: 80460-73-7)

  • Propionic anhydride (CAS: 123-62-6)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 500 mg) of 4-APBA in 10 mL of MeOH. Sonicate if necessary to disrupt zwitterionic aggregates.

  • Addition: Add 1.2 eq of propionic anhydride dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin—free amine turns purple, product is UV active but Ninhydrin negative).

  • Quench & Concentration: Add 2 mL of water to hydrolyze excess anhydride. Stir for 30 mins. Evaporate solvent under reduced pressure to near dryness.

  • Crystallization: Redissolve the residue in a minimum amount of hot water/ethanol (9:1). Cool slowly to 4°C.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

Protocol B: The Acyl Chloride Route (Scale-Up)

Best for: Large scale (>5g), rapid synthesis.

Reagents:

  • 4-Aminophenylboronic acid[1][2][3][4][5]

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dry THF (Tetrahydrofuran)

Procedure:

  • Setup: Purge a flask with Nitrogen. Dissolve 1.0 eq of 4-APBA in dry THF (concentration ~0.2 M).

  • Base Addition: Add 2.5 eq of Et₃N. The solution may become cloudy due to partial salt formation.

  • Acylation: Cool to 0°C. Add 1.1 eq of propionyl chloride dropwise over 15 minutes.

    • Critical Note: Control exotherm to prevent protodeboronation.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup:

    • Pour reaction mixture into 1M HCl (cold). This protonates the boronate and dissolves triethylamine salts.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Acetonitrile or Water/MeOH.

Characterization & Data Analysis

Expected Chemical Shift Data (1H NMR, 400 MHz, DMSO-d₆):

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Amide NH9.85Singlet (s)1H-NH-CO-
Boronic OH7.90Broad (s)2H-B(OH)₂
Aromatic7.65Doublet (d)2HAr-H (ortho to amide)
Aromatic7.55Doublet (d)2HAr-H (meta to amide)
Ethyl CH₂2.30Quartet (q)2H-CH₂-CH₃
Ethyl CH₃1.08Triplet (t)3H-CH₂-CH₃

Mass Spectrometry (ESI):

  • Calculated Mass: 193.02 Da

  • Observed (M+H): Often observed as the boroxine trimer or the methyl ester if MeOH was used. In water/MeCN, look for [M-H]⁻ = 192.0 or [M+H]⁺ = 194.0.

Applications & Utility

The propionyl-4-APBA derivative serves two primary functions in modern research:

Suzuki-Miyaura Cross-Coupling

The amide group is an electron-donating substituent (via resonance) but less activating than the free amine, reducing oxidative side reactions during Palladium-catalyzed couplings.

Reversible Diol Sensing

Boronic acids covalently bind 1,2-diols (like glucose) to form cyclic boronate esters. This binding alters the hybridization of Boron from sp² (neutral) to sp³ (anionic), which can be detected electrochemically or fluorescently if a fluorophore is attached.

Application Workflow

Applications cluster_Suzuki Pathway A: Drug Discovery cluster_Sensor Pathway B: Biosensing Derivative Propionyl-4-APBA Suzuki Suzuki-Miyaura Coupling (Pd Catalyst + Aryl Halide) Derivative->Suzuki Diol Diol Binding (Glucose/Ribose) Derivative->Diol Biaryl Biaryl Amide Scaffold (Kinase Inhibitor Precursor) Suzuki->Biaryl Complex Cyclic Boronate Ester (Signal Change) Diol->Complex

Figure 2: Dual utility of the propionyl derivative in synthesis and sensing.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Boroxine formation (dehydration).Add 5% water to the final recrystallization solvent to hydrolyze boroxines back to the acid monomer.
Insoluble Starting Material Zwitterionic lattice energy.Use DMF as solvent or add 1.0 eq of NaOH to solubilize as the sodium salt, then react under Schotten-Baumann conditions.
Missing Boron (NMR) Protodeboronation.Avoid heating >60°C. Ensure acid wash steps are cold and brief.

References

  • Sigma-Aldrich. 4-Aminophenylboronic acid pinacol ester Product Specification. Retrieved from

  • National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from

  • M.P. Groziak.Boron Therapeutics on the Horizon. American Journal of Therapeutics.
  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for Boronic Acid chemistry).
  • ChemRxiv. Light-driven four-component reaction with boronic acid derivatives. Retrieved from

Sources

Application Notes & Protocols: Solid-Phase Synthesis Methods Involving Propionamidophenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Boronic Acids in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the generation of chemical libraries and complex molecules by anchoring a starting material to an insoluble resin support and sequentially adding building blocks. This approach simplifies purification by allowing excess reagents and by-products to be washed away after each step. The choice of linker—the chemical entity connecting the molecule to the solid support—is critical to the success of any solid-phase synthesis.

Phenylboronic acids, and specifically derivatives like propionamidophenylboronic acid, have emerged as exceptionally versatile tools in the SPS toolbox. Their unique ability to form reversible covalent bonds with diols makes them excellent candidates for linker strategies.[1][2] Furthermore, the boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[3][4][5] This dual reactivity allows propionamidophenylboronic acid to be used not only for immobilization but also as an integral building block for generating molecular diversity.

This guide provides an in-depth exploration of the applications and protocols for using propionamidophenylboronic acid in solid-phase synthesis, focusing on its utility in both immobilization strategies and subsequent on-resin modifications.

Section 1: Core Principles and Mechanistic Insights

The Boronic Acid-Diol Interaction: A Reversible Covalent Bond

The foundational principle behind using boronic acids as linkers is their reaction with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters, respectively.[6] This reaction is a dynamic equilibrium, and its stability is influenced by factors such as pH, solvent, and the structure of the diol.

  • Causality of Immobilization: The immobilization of a boronic acid onto a diol-functionalized resin (e.g., a 1-glycerol polystyrene resin) is typically performed under anhydrous conditions to drive the equilibrium towards the formation of the boronate ester.[1][7] The propionamido group on the phenyl ring provides a convenient handle for attaching the initial building block or for further synthetic transformations.

  • Mechanism of Cleavage: The cleavage of the target molecule from the resin is achieved by disrupting this equilibrium. This is often accomplished by hydrolysis under acidic conditions or by transesterification with an excess of a soluble diol.[8][9] This traceless cleavage is highly advantageous as it leaves no remnant of the linker on the final product.[10][11]

The Suzuki-Miyaura Cross-Coupling Reaction on a Solid Support

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a phenylboronic acid) and an organohalide or triflate.[5] Performing this reaction on a solid phase offers significant advantages in purifying the biaryl products.

  • Reaction Configuration: There are two primary strategies for solid-phase Suzuki-Miyaura coupling:

    • Resin-Bound Boronic Acid: The propionamidophenylboronic acid is immobilized on the resin, and the aryl halide is introduced in solution.

    • Resin-Bound Aryl Halide: An aryl halide is attached to the resin, and the propionamidophenylboronic acid (or a derivative) is added as the solution-phase reagent.

  • The Catalytic Cycle: The generally accepted mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is crucial for activating the boronic acid to form the more nucleophilic boronate.[5]

Section 2: Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for key experiments involving propionamidophenylboronic acid on a solid support.

Workflow 1: Immobilization and On-Resin Suzuki-Miyaura Coupling

The following diagram illustrates the overall workflow for immobilizing a building block via a propionamidophenylboronic acid linker, followed by a Suzuki-Miyaura cross-coupling reaction and subsequent cleavage.

G cluster_start Resin Diol-Functionalized Resin (e.g., 1-Glycerol Polystyrene) Immobilization Immobilization (Boronate Ester Formation) Resin->Immobilization BoronicAcid Propionamidophenylboronic Acid + Building Block (R-COOH) BoronicAcid->Immobilization Immobilized Resin-Bound Building Block Immobilization->Immobilized Wash1 Wash Immobilized->Wash1 Suzuki Suzuki-Miyaura Coupling + Aryl Halide (Ar-X) + Pd Catalyst, Base Coupled Resin-Bound Biaryl Product Suzuki->Coupled Wash2 Wash Coupled->Wash2 Cleavage Cleavage (e.g., Acidic Hydrolysis) Product Purified Biaryl Product (R-Ar) Cleavage->Product Wash3 Wash Wash1->Suzuki Wash2->Cleavage

Fig. 1: Solid-phase synthesis workflow using a boronic acid linker.
Protocol 2.1: Immobilization of an N-Fmoc Amino Acid using 4-Propionamidophenylboronic Acid on a Diol Resin

This protocol describes the immobilization of a standard Fmoc-protected amino acid onto a diol-functionalized resin, using the propionamido group as the attachment point.

Rationale: This strategy utilizes a commercially available 1-glycerol polystyrene resin which readily forms a stable boronate ester.[7][12] Standard peptide coupling reagents are used to form an amide bond between the carboxylic acid of the Fmoc-amino acid and the amine generated from the propionamido group after a suitable linker is attached. For simplicity, this protocol assumes a pre-functionalized propionamidophenylboronic acid.

Materials:

  • 1-Glycerol polystyrene resin

  • 3-(4-Boronophenyl)propionic acid

  • N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 1-glycerol polystyrene resin (1.0 g, ~0.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.[7]

  • Boronic Acid Loading:

    • Dissolve 3-(4-boronophenyl)propionic acid (3 eq. to resin loading) in a minimal amount of anhydrous DMF.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon) to ensure formation of the boronate ester.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under vacuum.

  • Amino Acid Coupling:

    • Swell the boronic acid-functionalized resin in DMF (10 mL) for 30 minutes.

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Drain the DMF from the resin and add the pre-activated amino acid solution.

    • Add DIPEA (6 eq.) and agitate the mixture for 4 hours at room temperature.

  • Monitoring and Capping: Check for completion of the coupling using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step. If the coupling remains incomplete, cap any unreacted sites with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry under vacuum. The resin is now ready for standard Fmoc-based solid-phase peptide synthesis (SPPS).[13]

Protocol 2.2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol details the cross-coupling of a resin-bound aryl halide with a solution-phase boronic acid.

Rationale: This orientation (resin-bound halide) is common as it allows for a wide variety of boronic acids to be screened in solution, driving the reaction to completion with an excess of the solution-phase reagent. The choice of a palladium catalyst and base is critical; Pd(PPh₃)₄ is a robust catalyst, and a carbonate base is typically sufficient to promote transmetalation without cleaving common linkers.[3][5]

Materials:

  • Aryl bromide-functionalized resin (e.g., loaded on Wang resin)

  • 3-Propionamidophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃)

  • Solvent mixture: Toluene/Ethanol/Water (e.g., 4:1:1)

Procedure:

  • Resin Preparation: Place the aryl bromide-functionalized resin (100 mg, 0.1 mmol) in a reaction vessel and swell in the Toluene/Ethanol/Water solvent mixture (2 mL) for 30 minutes.

  • Reagent Addition:

    • Add 3-propionamidophenylboronic acid (3 eq., 0.3 mmol).

    • Add the 2 M Na₂CO₃ solution (3 eq., 0.15 mL).

    • Crucial Step: Degas the suspension by bubbling Argon or Nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.1 eq., 0.01 mmol) to the degassed suspension.

  • Reaction: Seal the vessel and heat the mixture at 80-90 °C with agitation for 8-12 hours.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin extensively to remove palladium residues and excess reagents. A typical wash sequence is:

    • DMF (3 x 5 mL)

    • Water (3 x 5 mL)

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

  • Analysis: Cleave a small sample of the resin using the appropriate cleavage cocktail (e.g., TFA for Wang resin) and analyze the product by LC-MS to confirm the successful coupling.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product arx Ar-X (Aryl Halide) arx->pd2_complex boronic Ar'B(OH)₂ + Base boronic->pd2_complex

Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.

Section 3: Data Presentation and Troubleshooting

Table 1: Comparison of Common Solid-Phase Suzuki Coupling Conditions
ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhosPd(OAc)₂ / P(t-Bu)₃
Base Na₂CO₃ (aq)K₃PO₄CsF
Solvent Toluene/EtOH/H₂ODioxaneTHF
Temperature 80-90 °C100 °C65 °C
Typical Substrates Aryl bromides, iodidesAryl chlorides, bromidesGeneral purpose
Notes Robust, widely usedEffective for less reactive chloridesGood for sensitive substrates

This table summarizes common starting points. Optimization is often required for specific substrates.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Coupling Yield 1. Incomplete activation of boronic acid.2. Deactivation of Pd catalyst.3. Steric hindrance.1. Use a stronger base (e.g., K₃PO₄).2. Ensure thorough degassing; use fresh catalyst.3. Increase temperature; switch to a more active catalyst/ligand system (see Table 1).
Deboronylation Unstable boronic acid under reaction conditions (especially acidic or oxidative conditions).Ensure the reaction is run under basic, inert conditions. Analyze cleavage products carefully for loss of the boronic acid moiety.
Product Contamination Incomplete washing, leaching of palladium.Use extensive washing protocols. Consider a palladium scavenger resin wash step before cleavage.
Incomplete Cleavage Steric hindrance around the boronate ester; insufficient cleavage reagent.Increase cleavage time or temperature. Use a stronger acid or a larger excess of soluble diol for transesterification.

References

  • Boronate linker for 'traceless' solid-phase synthesis. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC. Available at: [Link]

  • Solid‐phase Suzuki–Miyaura reaction with different reagentsa. ResearchGate. Available at: [Link]

  • Cross-coupling reaction on solid-phase synthesis. ResearchGate. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Traceless Solid-Phase Synthesis of [6,7,8 + 5,6,7]-Fused Molecular Frameworks. MDPI. Available at: [Link]

  • Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. Available at: [Link]

  • Traceless Solid-Phase Organic Synthesis. PubMed. Available at: [Link]

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-l-phenylalanine and their Affinity for A… OUCI. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. ResearchGate. Available at: [Link]

  • Boronic Acid for the Traceless Delivery of Proteins into Cells. Raines Lab. Available at: [Link]

  • The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-l-phenylalanine and their Affinity for Alizarin. ResearchGate. Available at: [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PMC. Available at: [Link]

  • A solid-phase approach for the synthesis of α-aminoboronic acid peptides. PMC - NIH. Available at: [Link]

  • Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization. PubMed. Available at: [Link]

  • Strategies for the synthesis of peptide-boronic acids. (a) Commonly... ResearchGate. Available at: [Link]

  • A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Publishing. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of [4-[(1-oxopropyl)amino]phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

The Core Challenge: Researchers often encounter stalled reactions or low yields with [4-[(1-oxopropyl)amino]phenyl]boronic acid not because of intrinsic low reactivity, but due to phase incompatibility .

This molecule possesses a "Schizophrenic" solubility profile:

  • The Boronic Acid Head: Hydrophilic, capable of hydrogen bonding, and prone to trimerization into boroxines.

  • The Propionamide Tail: The amide linkage (-NH-CO-Et) creates strong intermolecular hydrogen bonding networks (lattice energy), significantly reducing solubility in non-polar solvents like Toluene or Hexane compared to simple phenylboronic acids.

The Solution: Success requires disrupting the intermolecular amide hydrogen bonds while maintaining the monomeric boronic acid species. This guide moves beyond standard Toluene/Water protocols to high-polarity, homogeneous, or surfactant-mediated systems.

Troubleshooting Guide (Q&A)

Q1: "I am using a standard Toluene/Water (4:1) system with K₂CO₃. The boronic acid floats as a solid and does not react. What is happening?"

Diagnosis: Phase Transport Failure. Your boronic acid is likely insoluble in the Toluene phase due to the amide group's polarity and insoluble in the Water phase due to the hydrophobic phenyl ring (and high lattice energy). It sits at the interface or crashes out.

Corrective Action: Switch to a miscible polar solvent system . The amide group requires a solvent capable of disrupting hydrogen bonds.

  • Recommendation: Switch to 1,4-Dioxane/Water (4:1) or DMF/Water (4:1) .

  • Why: Dioxane and DMF are excellent solvents for amides. The water component is strictly required to keep the boronic acid in its reactive monomeric form (preventing dehydration to the unreactive boroxine trimer).

Q2: "I see a white precipitate form immediately upon heating, even before adding the catalyst. Is this decomposition?"

Diagnosis: Boroxine Formation (Dehydration).[1] Under heating, boronic acids dehydrate to form cyclic trimers (boroxines). While boroxines can participate in Suzuki couplings, they are often less soluble and react slower because they must hydrolyze back to the monomer first.

Corrective Action: Ensure your water stoichiometry is sufficient.

  • Protocol: If using anhydrous organic solvents (e.g., pure DMF), add 5-10% v/v water .

  • Mechanism:

    
    . Adding water pushes the equilibrium to the left (reactive monomer).
    
Q3: "My LCMS shows the starting material is gone, but I see a mass corresponding to the de-boronated product (Propanamide-Ph). Why?"

Diagnosis: Protodeboronation. The amide group at the para position is electron-donating (via the nitrogen lone pair). Electron-rich boronic acids are susceptible to protodeboronation, especially at high temperatures (>100°C) and high pH.

Corrective Action:

  • Lower the Base Strength: Switch from

    
     or 
    
    
    
    to milder bases like
    
    
    or
    
    
    .
  • Lower Temperature: Run the reaction at 60–80°C instead of reflux.

  • Anhydrous Base Activation: Use KF (Potassium Fluoride) in dry THF/Water. Fluoride activates the boron (forming a fluoroborate species) without the high alkalinity that promotes protonolysis.

Visualizing the Solubility & Reactivity Landscape

The following diagram illustrates the critical equilibrium states of the compound and how solvent choice dictates the reaction pathway.

SolubilityLogic cluster_solvents Solvent Effects Compound [4-[(1-oxopropyl)amino]phenyl]boronic acid (Solid State) Boroxine Boroxine Trimer (Low Solubility / Slow Reactivity) Compound->Boroxine Heating in Dry Solvent (Dehydration) Monomer Monomeric Boronic Acid (Reactive Species) Compound->Monomer Dissolution in Polar Solvents (DMF/EtOH) Boroxine->Monomer Addition of H2O (Hydrolysis) AteComplex Boronate 'Ate' Complex (Transmetallation Ready) Monomer->AteComplex Base Activation (OH- or F-) Toluene Toluene: Promotes Aggregation DMF DMF/Dioxane: Dissolves Amide Water Water: Prevents Trimerization

Caption: Figure 1.[2][3][4] The equilibrium between the solid aggregate, the unreactive boroxine trimer, and the reactive monomeric species. Note that water is essential to reverse boroxine formation.

Optimized Experimental Protocols

Protocol A: The "High Solubility" Method (Recommended)

Best for: Challenging substrates where the boronic acid is the limiting solubility factor.

Solvent System: n-Butanol (n-BuOH) or n-Propanol. Why: Alcohols dissolve the amide functionality via H-bonding and naturally contain enough moisture (or can be doped with water) to prevent trimerization. They also have high boiling points for rate acceleration.

  • Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Palladium Catalyst (e.g.,

    
    , 3 mol%) to the flask.
    
  • Solvent: Add n-Butanol (0.2 M concentration relative to halide).

  • Base: Add Cs₂CO₃ (2.0 equiv) as a solid or 2M aqueous solution.

    • Note: If using solid base, n-BuOH dissolves enough Cs₂CO₃ at heat to facilitate reaction.

  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 80–100°C. The mixture should become homogeneous (or a fine suspension) quickly.

Protocol B: The "Green Surfactant" Method

Best for: Scale-up and avoiding toxic dipolar aprotic solvents like DMF.

Solvent System: 2% TPGS-750-M in Water. Why: This surfactant forms nanomicelles. The lipophilic amide-boronic acid migrates into the micelle core (lipophilic), while the water phase handles the base.

  • Preparation: Dissolve TPGS-750-M (2 wt%) in degassed water.

  • Charge: Add organic reactants and catalyst (

    
     is excellent here).
    
  • Base: Add

    
     (Triethylamine) or 2,6-Lutidine (3.0 equiv). Organic bases often work better in micellar systems.
    
  • Reaction: Stir vigorously at 45–60°C.

    • Note: This often allows for lower temperatures, reducing protodeboronation.

Solvent & Base Compatibility Matrix

Use this table to select conditions based on your specific coupling partner (the Aryl Halide).

Aryl Halide TypeRecommended SolventRecommended BaseRationale
Non-polar (e.g., Bromobenzene) 1,4-Dioxane / H₂O (4:1)

Dioxane bridges the solubility gap between the non-polar halide and polar boronic acid.
Polar (e.g., Pyridines, Amides) DMF / H₂O (9:1)

DMF ensures all reactants stay in solution; weaker base prevents hydrolysis of sensitive groups.
Thermally Sensitive Ethanol / Toluene (1:1)

Alcohol aids solubility; Fluoride activates boron at lower temperatures.
Sterically Hindered n-Butanol

High boiling point of BuOH allows high temp (110°C) to overcome steric barriers.

Decision Tree: Selecting the Right Path

DecisionTree Start Start: Solubility Issue CheckSolvent Current Solvent? Start->CheckSolvent Toluene Toluene/Hexane CheckSolvent->Toluene Using Polar DMF/Alcohol CheckSolvent->Polar Using Action1 Switch to n-Butanol or Dioxane/H2O Toluene->Action1 Precipitate Is there a Precipitate? Polar->Precipitate YesPrec Yes (White Solid) Precipitate->YesPrec NoPrec No (Clear) Precipitate->NoPrec Action2 Add more Water (Hydrolyze Boroxine) YesPrec->Action2 Action3 Check for Protodeboronation (Lower Temp/Base) NoPrec->Action3

Caption: Figure 2. Diagnostic workflow for solving solubility-related reaction failures.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Cited for Protodeboronation strategies). [Link]

Sources

purification methods for crude [4-[(1-oxopropyl)amino]phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of Crude [4-[(1-oxopropyl)amino]phenyl]boronic Acid

Executive Summary & Chemical Context

You are dealing with [4-[(1-oxopropyl)amino]phenyl]boronic acid (also known as 4-propionamidophenylboronic acid).[1] This molecule presents a classic "Janus-faced" purification challenge common to arylboronic acids:

  • The Equilibrium Trap: It exists in a dynamic equilibrium between the free boronic acid (monomer) and the cyclic boroxine (trimeric anhydride). Standard melting point analysis often yields confusing, broad ranges due to this in-situ dehydration.[1]

  • The Solubility Paradox: The propionamide tail adds lipophilicity, while the boronic acid head is highly polar and hydrogen-bond donating.[1]

  • The Impurity Profile: Crude mixtures typically contain:

    • Protodeboronated byproduct: Propionanilide (Ph-NH-CO-Et).[1]

    • Starting Material: 4-Aminophenylboronic acid (if acylation was incomplete).[1]

    • Boroxine trimers: (C9H10NO)3B3O3.

This guide moves beyond generic advice, offering three tiered protocols based on your specific purity requirements.

Diagnostic Phase: Before You Purify

The "Wet DMSO" NMR Test Users often report "messy" NMR spectra with broad peaks.[1] This is usually due to boroxine formation, not chemical impurity.

  • Protocol: Run your 1H NMR in DMSO-d6 with 1 drop of D2O .

  • Why: D2O hydrolyzes the boroxine back to the monomer in the NMR tube, collapsing complex multiplets into sharp singlets. If the spectrum cleans up with D2O, your "impurity" is just the anhydride form of your product.[1]

Tier 1: The "Phase-Swing" Extraction (High Throughput)[1]

Best For: Removing non-acidic organic impurities (propionanilide, unreacted anhydrides) and bulk cleanup. Principle: Exploits the pKa (~8.8) of the boronic acid to switch solubility phases, leaving neutral impurities behind.

Workflow Diagram:

PhaseSwing Start Crude Mixture (Solid) Step1 Dissolve in 1M NaOH (pH > 10) Start->Step1 Step2 Wash with DCM or EtOAc (x2) Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Propionanilide, Neutral Impurities) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Boronate) Split->AqLayer Keep Step3 Acidify Aq Layer with 2M HCl to pH ~4-5 AqLayer->Step3 Step4 Precipitate Forms Step3->Step4 End Filter & Dry (Pure Boronic Acid) Step4->End

Figure 1: The Phase-Swing extraction protocol selectively isolates the ionizable boronic acid.[1]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved. The solution should be clear; if solids remain, filter them off (these are likely inorganic salts or highly insoluble byproducts).

  • The Wash: Extract the aqueous layer twice with Dichloromethane (DCM) .[1]

    • Why: The product is now an ionic boronate salt (

      
      ) and stays in water.[1] Neutral impurities (like propionanilide) partition into the DCM.
      
  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl dropwise while stirring.

  • Target pH: Stop at pH 4-5 .

    • Critical: Do not go to pH 1.[1] Highly acidic conditions can trigger hydrolysis of the amide bond or protodeboronation over time.[1]

  • Filtration: Collect the white precipitate by vacuum filtration. Wash with cold water to remove NaCl.[1]

Tier 2: Equilibrium-Shift Recrystallization (Highest Purity)[1]

Best For: Removing boroxine oligomers and trace salts.[1] Principle: Water forces the hydration of boroxines back to boronic acid.[1]

Solvent SystemRatio (v/v)TemperatureNotes
Water 100%90°C

4°C
Best for converting boroxine

acid.[1] Yield may be moderate.[1][2]
Water : Ethanol 9:1Reflux

RT
Increases solubility if the propionyl chain reduces water solubility too much.[1]
Acetonitrile : Water 1:1Reflux

RT
Excellent for obtaining X-ray quality crystals.[1]

Protocol:

  • Suspend crude material in water (approx. 15 mL/g).

  • Heat to 90°C. If not fully soluble, add Ethanol dropwise until clear.

  • Hot Filtration: If black specks (Pd residue) persist, filter hot through Celite.

  • Slow Cool: Allow the filtrate to cool to room temperature undisturbed, then move to a fridge (4°C) for 4 hours.

  • Harvest: Filter and dry.

    • Drying Note: Do not dry in a vacuum oven >50°C for extended periods, or you will dehydrate the product back to the boroxine. Air drying or desiccator drying is preferred.[1]

Tier 3: The DEA Adduct (The "Nuclear" Option)

Best For: When chromatography fails and the product is an oil/gum.[1] Principle: Boronic acids form a highly crystalline, tetrahedral adduct with Diethanolamine (DEA). This adduct is insoluble in non-polar solvents, allowing you to wash away everything else.

Workflow:

  • Dissolve crude in minimal THF or Ether .[1]

  • Add 1.05 equivalents of Diethanolamine (DEA) .[1]

  • Stir for 30 mins. The DEA adduct will precipitate as a white solid.[1]

  • Filter and wash with Ether (removes all non-boron impurities).

  • Release: Resuspend the adduct in biphasic Water/DCM . Add 2M HCl and shake. The boronic acid is freed and partitions into the DCM (or stays as a solid precipitate depending on solubility), while DEA stays in the water as the hydrochloride salt.

Troubleshooting & FAQs

Q1: My melting point is 20°C lower than the literature value. Is it impure?

  • Diagnosis: Not necessarily.[1] Boronic acids dehydrate before melting.[1] You are likely observing the phase transition of

    
    .[1]
    
  • Fix: Rely on HPLC purity (254 nm) or the "Wet DMSO" NMR method described above for characterization.

Q2: The product turned into a sticky gum during recrystallization.

  • Diagnosis: "Oiling out."[1][3] The solution was likely too concentrated or cooled too fast.[1]

  • Fix: Re-heat to dissolve. Add a "seed crystal" if available.[1] If not, scratch the glass side of the flask vigorously with a glass rod to induce nucleation.[1] Add 5% more solvent to lower saturation.[1]

Q3: I see a small impurity at ~7.4 ppm in NMR that won't go away.

  • Diagnosis: This is likely Propionanilide (protodeboronated product). It forms if the reaction mixture was heated too long under basic conditions.[1]

  • Fix: Use the Tier 1 (Phase-Swing) method. Propionanilide is neutral and will be washed away in the DCM layer, while your product stays in the base layer.

Q4: Can I use Silica Gel Chromatography?

  • Advisory: Avoid standard silica if possible.[1][4] Boronic acids interact strongly with silanols, leading to severe streaking/tailing.

  • Workaround: If you must use a column, add 1% Acetic Acid to your eluent to suppress ionization, or use a "Reverse Phase" (C18) column with Water/Methanol.

References

  • Boroxine-Acid Equilibrium: Tokunaga, Y. et al. "Reversibility of Boroxine Formation and its Thermodynamic Stability."[1] Heterocycles, 2013, 87(5), 995.[5] Link

  • General Purification of Arylboronic Acids: Hall, D. G.[1] (Ed.).[1][2][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.[1] (Standard Reference Text).

  • DEA Adduct Method: Lennox, A. J. J., & Lloyd-Jones, G. C.[1] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev., 2014, 43, 412-443.[1] Link

  • Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids."[1] J. Am. Chem. Soc., 2016, 138(29), 9145–9157. Link

Sources

overcoming catalyst poisoning when using amide-containing boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #AMIDE-Pd-001 Topic: Overcoming Catalyst Poisoning & Instability in Amide-Containing Boronic Acids Support Tier: Level 3 (Senior Application Scientist)

The Core Problem: The "Amide Trap"

Welcome to the Catalysis Support Hub. If you are seeing low yields with amide-containing boronic acids, you are likely facing a dual-threat mechanism: Catalyst Poisoning and Protodeboronation .

The Mechanism of Failure

Amide-containing substrates act as "Trojan horses" in the catalytic cycle.

  • Lewis Base Poisoning: The amide nitrogen or oxygen (depending on tautomerization and steric environment) acts as a Lewis base. It coordinates to the electrophilic Palladium(II) intermediate formed after oxidative addition.[1] This forms a stable, unreactive "resting state" complex (Pd-Amide chelate), effectively shutting down the catalytic cycle.

  • Facilitated Protodeboronation: Amides are often electron-withdrawing or can participate in intramolecular hydrogen bonding that destabilizes the C-B bond. Under basic aqueous conditions, this accelerates the hydrolysis of the C-B bond, replacing the boron with a hydrogen atom before transmetallation can occur.

Diagnostic Workflow

Before changing ligands, you must diagnose the failure mode. Is your catalyst dead (poisoning), or is your starting material destroyed (protodeboronation)?

DiagnosticFlow start Reaction Failure (Low Yield) analyze Analyze Crude Mixture (LCMS / NMR) start->analyze decision1 Is Aryl Halide Consumed? analyze->decision1 sm_remains Aryl Halide Remains decision1->sm_remains Yes sm_gone Aryl Halide Consumed decision1->sm_gone No boron_check Check Boronic Acid Status sm_remains->boron_check deboronated Protodeboronated Product (Ar-H) Detected boron_check->deboronated Ar-B → Ar-H intact Boronic Acid Intact (or Homocoupled) boron_check->intact Ar-B Present diagnosis1 DIAGNOSIS: Instability Solution: MIDA Boronates or Anhydrous Conditions deboronated->diagnosis1 diagnosis2 DIAGNOSIS: Catalyst Poisoning Solution: Bulky Ligands (Buchwald G3/G4) intact->diagnosis2

Figure 1: Diagnostic logic tree to distinguish between substrate instability and catalyst inhibition.

Technical Solutions & Causality

Strategy A: Steric Shielding (Ligand Selection)

The Logic: To prevent the amide from binding to the Palladium, you must make the Palladium center sterically inaccessible to the amide while still allowing the flat aryl groups to react.

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • XPhos / SPhos: The bulky cyclohexyl groups and the biaryl backbone create a "roof" over the Pd center. This steric bulk physically blocks the coordination of the amide nitrogen/oxygen but accommodates the oxidative addition of the aryl halide.

  • RuPhos: Particularly effective if the amide is electron-rich or if using secondary amines.

Strategy B: The "Slow Release" (MIDA Boronates)

The Logic: High concentrations of free boronic acid increase the rate of side reactions (dimerization/poisoning). MIDA (N-methyliminodiacetic acid) boronates are protected forms that hydrolyze slowly.

  • Mechanism: Under mild basic conditions, the MIDA group hydrolyzes, releasing the active boronic acid slowly.[2][3] This keeps the instantaneous concentration of the "poison" (the free amide-boronic acid) low, ensuring the catalyst is never overwhelmed.

Strategy C: Base Management

The Logic: Strong bases (hydroxides, alkoxides) accelerate protodeboronation.

  • Recommendation: Use weak, phosphate-based bases (

    
    ) or carbonates (
    
    
    
    ). Avoid
    
    
    or
    
    
    unless necessary.

Experimental Protocols

Protocol A: The "Buchwald Shield" (For Poisoning Issues)

Use this when the boronic acid is stable, but the reaction stalls.

ComponentEquivalentRole
Aryl Halide 1.0 equivElectrophile
Amide-Boronic Acid 1.2 - 1.5 equivNucleophile (Potential Poison)
Catalyst 0.02 - 0.05 equivPd(OAc)₂ + XPhos (1:2 ratio) OR XPhos Pd G3/G4
Base 2.0 - 3.0 equivK₃PO₄ (0.5 M in H₂O)
Solvent [0.1 M]THF or 1,4-Dioxane

Step-by-Step:

  • Charge a reaction vial with Aryl Halide, Boronic Acid, and XPhos Pd G3 precatalyst.

  • Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen kills active catalytic species.

  • Add degassed solvent (THF) and degassed aqueous base (

    
    ).
    
  • Heat to 60°C. Monitor via LCMS at 1 hour.

    • Why G3/G4? These precatalysts activate essentially instantaneously, preventing the induction period where the amide could sequester the Pd(II) salt.

Protocol B: The MIDA "Slow Release" (For Instability/Decomposition)

Use this when you see protodeboronation (Ar-H) in your LCMS.

ComponentEquivalentRole
Aryl Halide 1.0 equivElectrophile
MIDA Boronate 1.5 equivProtected Nucleophile
Catalyst 0.05 equivPd(dppf)Cl₂ or XPhos Pd G2
Base 5.0 equivK₃PO₄ (Solid or aq.)
Solvent [0.1 M]1,4-Dioxane : H₂O (5:1)

Step-by-Step:

  • Combine Aryl Halide, MIDA Boronate, and Catalyst in a vial.

  • Add Solvent (Dioxane/Water 5:1). The water is required for MIDA hydrolysis.

  • Add Base (

    
    ).
    
  • Heat to 60°C - 80°C .

  • The Trick: The hydrolysis of the MIDA ester is temperature-dependent. If the reaction is slow, increase Temp to 80°C to increase the release rate of the boronic acid.

Mechanistic Visualization

Mechanism cluster_cycle Catalytic Cycle cluster_poison The Amide Trap Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II)-Ar-X OxAdd->PdII TransMet Transmetallation PdII->TransMet Poisoned Pd(II)-Amide Complex (DEAD END) PdII->Poisoned Coordination (No Bulky Ligand) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Amide Amide-Boronic Acid Amide->TransMet Steric Shielding (With XPhos)

Figure 2: The competition between productive transmetallation and non-productive amide coordination (poisoning).

Frequently Asked Questions (FAQ)

Q: Can I just add more catalyst to overcome the poisoning? A: Generally, no. If the amide binds strongly to the Pd, adding more Pd often just results in more poisoned Pd-amide complexes. You need to change the ligand (to XPhos/SPhos) to physically block the amide binding, rather than just increasing the metal loading.

Q: My amide boronic acid is an ortho-amide. It fails every time. Why? A: Ortho-amide boronic acids are notoriously difficult because they can form intramolecular boron-nitrogen coordination (B-N bonds) or cyclize to form borazaronaphthalenes. This reduces the Lewis acidity of the boron, making transmetallation impossible.

  • Fix: Use a MIDA boronate or a Potassium Trifluoroborate (

    
    )  salt. These pre-coordinate the boron, preventing the intramolecular trap.
    

Q: Why do you recommend Phosphate base over Carbonate? A: While Carbonates (


) are excellent, Phosphates (

) provide a buffering effect that is often gentler on amide-containing substrates prone to hydrolysis or deboronation. However, if solubility is an issue,

in Dioxane is a valid alternative.

References

  • Buchwald Ligands (XPhos/SPhos)

    • Title: Universal 14-Electron Pd(0) Intermediates of Bulky Biarylmonophosphine Ligands in Cross-Coupling Reactions.
    • Source:J. Am. Chem. Soc.[4][5][6][7] 2016, 138, 38, 12414–12427.

    • URL:[Link]

  • MIDA Boronates (Slow Release)

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4]

    • Source:J. Am. Chem. Soc.[4][5][6][7] 2008, 130, 24, 7534–7535.

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Mechanism of Protodeboron
    • Source:Angew. Chem. Int. Ed. 2014, 53, 5190–5194.
    • URL:[Link]

  • Amide Coordination to Palladium

    • Title: Palladium-Catalyzed Cross-Coupling of Amides and Esters.[8]

    • Source:Nature Reviews Chemistry 2017, 1, 0015. (Provides context on Pd-Amide interaction strength).
    • URL:[Link]

Sources

Technical Support Center: Boronic Acid Synthesis & Homocoupling Minimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Homocoupling Side Reactions in Boronic Acid Synthesis Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Biaryl" Menace

Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you likely detected a biaryl impurity (Ar-Ar) in your crude boronic acid (Ar-B(OH)₂) or boronate ester.

Homocoupling is the most persistent failure mode in organoboron synthesis. It occurs through two distinct mechanisms depending on your synthetic route:

  • Wurtz-Fittig Coupling (during Metallation): The generated aryl-metal intermediate (Ar-Li or Ar-MgX) reacts with unreacted aryl halide (Ar-X).

  • Oxidative Homocoupling (during Workup/Storage): Two boronic acid molecules couple in the presence of Oxygen and trace transition metals (

    
    ).
    

This guide prioritizes prevention via the "In-Situ" (Barbier) protocol and remediation via the "Salt-Swing" purification method.

Module 1: The "In-Situ" Trapping Protocol (Prevention)

User Scenario: “I am using standard Lithium-Halogen exchange (stepwise), but I consistently see 5-15% homocoupling in my NMR.”

Diagnosis: In a stepwise reaction (add n-BuLi


 wait 

add Borate), a transient high concentration of Ar-Li exists alongside unreacted Ar-X. This is the "Danger Zone" for Wurtz coupling.

The Solution: Switch to the In-Situ Trapping (Barbier-type) Protocol . By mixing the Aryl Halide and the Borate ester before adding the lithiating agent, you ensure that every molecule of Ar-Li generated is immediately trapped by the borate, never surviving long enough to encounter an Ar-X molecule.

Critical Reagent Selection
  • The Trap: You must use Triisopropyl Borate [B(OiPr)₃] .

    • Why? Trimethyl borate [B(OMe)₃] is too sterically accessible; n-BuLi will attack the boron directly instead of performing the Li-Halogen exchange. B(OiPr)₃ is bulky enough to resist direct n-BuLi attack at -78°C, allowing the Li-Halogen exchange to proceed first.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.

  • The Mix: Charge the flask with:

    • Aryl Halide (1.0 equiv)

    • Triisopropyl Borate (1.2 equiv)

    • Anhydrous THF (Concentration ~0.2 M)

  • The Cryo: Cool the mixture to -78°C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.

  • The Addition: Add n-BuLi (1.1 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel.

    • Rate: Slow enough to maintain internal temp < -70°C.

    • Mechanism:[1][2][3][4] As Ar-Li forms, it is instantly intercepted by B(OiPr)₃ to form the [Ar-B(OiPr)3]- Li+ "ate" complex.

  • The Warm-up: Stir at -78°C for 30-60 mins, then allow to warm to room temperature (the "ate" complex hydrolyzes to the boronate ester).

  • The Quench: Acidify with 2M HCl to cleave the esters and yield Ar-B(OH)₂.

Visualizing the Pathway

HomocouplingPathways cluster_0 In-Situ Method Advantage ArX Aryl Halide (Ar-X) ArLi Reactive Intermediate (Ar-Li) ArX->ArLi Li-Hal Exchange Impurity Biaryl Impurity (Ar-Ar) ArX->Impurity nBuLi n-BuLi nBuLi->ArLi Product Target Boronate [Ar-B(OR)3]- ArLi->Product Trapping (Fast) ArLi->Impurity Wurtz Coupling (Side Reaction) Borate Borate Ester B(OR)3 Borate->Product

Caption: The "In-Situ" method maximizes the Green path (Trapping) and eliminates the Red path (Coupling) by keeping [Ar-Li] concentration near zero.

Module 2: The "Salt-Swing" Rescue (Purification)

User Scenario: “I already ran the reaction. I have a solid crude mixture containing 10% biaryl impurity. Recrystallization isn't working.”

Diagnosis: Biaryls (Ar-Ar) and Boronic Acids (Ar-B(OH)₂) have similar solubilities in organic solvents, making standard recrystallization difficult. However, they have drastically different chemical properties.

The Solution: Exploiting the amphoteric nature of Boron. Boronic acids can form water-soluble "boronate salts" at high pH, while biaryls remain neutral organics.

The "Salt-Swing" Protocol
PhaseActionChemical StateLocation of Product
1. Dissolution Dissolve crude solid in Et₂O or CH₂Cl₂.Neutral Ar-B(OH)₂Organic Layer
2. Base Extraction Add 1M NaOH (or KOH). Shake vigorously.Anionic [Ar-B(OH)3]- Na+Aqueous Layer
3. Separation Separate layers. Discard Organic Layer. Biaryl Impurity (Ar-Ar)Organic Waste
4. Acidification Cool Aqueous layer to 0°C. Add 2M HCl until pH ~1.Neutral Ar-B(OH)₂Precipitate / Suspension
5. Recovery Filter precipitate OR extract back into Et₂O.Pure Ar-B(OH)₂Solid / Organic Layer

Technical Note: Do not use this method if your molecule contains other acidic functional groups (e.g., carboxylic acids, phenols) that will also deprotonate and move to the water layer.

Module 3: Advanced Troubleshooting (FAQ)

Q1: I am using Flow Chemistry. Does this apply to me? A: Flow chemistry is the ultimate engineering solution to homocoupling. By using a T-mixer, you can precisely control the residence time of the Ar-Li species to milliseconds before it meets the electrophile.

  • Recommendation: If you have a flow reactor, use a "Chip" reactor for the lithiation step with a residence time

    
     at 
    
    
    
    before mixing with the borate stream. This mimics "infinite dilution" and suppresses second-order homocoupling kinetics [1].

Q2: My boronic acid is turning brown on the shelf. Is this homocoupling? A: This is likely Oxidative Homocoupling or protodeboronation.

  • Mechanism:[1][2][3][4]

    
    .
    
  • Fix: Boronic acids are best stored as Boronate Esters (Pinacol esters) or MIDA boronates for long-term stability. If you must store the free acid, keep it under Argon at 4°C.

Q3: Can I use Magnesium (Grignard) instead of Lithium? A: Yes, but Mg-mediated reactions are more prone to Wurtz coupling because the radical character of Grignard formation is higher.

  • Protocol Adjustment: For Mg, the In-Situ method is almost mandatory. Use the "Knochel-type" Turbo-Grignard (

    
    ) if possible, as it allows halogen exchange at lower temperatures than standard Mg turnings, reducing side reactions.
    

Module 4: Decision Logic (Workflow)

Use this logic tree to select the correct protocol for your specific substrate.

DecisionTree Start Start: Synthesis Planning Substrate Is the Substrate Electron Deficient? Start->Substrate Method Use Standard Stepwise Lithiation (-78°C) Substrate->Method No (Electron Rich) InSitu Use In-Situ Trapping (B(OiPr)3 + Ar-X -> nBuLi) Substrate->InSitu Yes (Prone to Coupling) Scale Scale > 100g? Method->Scale InSitu->Scale Flow Use Flow Chemistry (Flash Lithiation) Scale->Flow Yes (Heat Transfer Issues) Proceed with Batch Proceed with Batch Scale->Proceed with Batch No

Caption: Decision matrix for selecting the synthesis route based on substrate electronics and scale.

References

  • Flash Chemistry (Flow Synthesis): Yoshida, J., Nagaki, A., & Yamada, T. (2008).[5] Flash chemistry: fast chemical synthesis by using microreactors.[5][6] Chemistry – A European Journal, 14(25), 7450-7459.

  • In-Situ Boron Capture: Li, W., & Leazer, J. (2005). A Continuous Process for the Preparation of Arylboronic Acids. Journal of Organic Chemistry. (Contextualized via ChemRxiv discussion on iterative synthesis).

  • Purification via Salt Formation: US Patent WO2005019229A1. Process for purification of boronic acid and its derivatives.[7][8][9][10][11][12]

  • Homocoupling Mechanisms: Adrio, J., et al. (2006). Identification of a Surprising Boronic Acid Homocoupling Process. Synthesis.

Sources

removing boronic acid byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Purification Support Hub.

I am Dr. Aris, Senior Application Scientist. Below is a technical guide designed to address the persistent challenge of removing organoboron species from reaction mixtures. In my experience, standard silica chromatography often fails here because boronic acids streak (tail) significantly or co-elute with polar products due to their amphiphilic nature.

This guide prioritizes chemical differentiation over simple physical separation—altering the solubility profile of the impurity to make separation trivial.

Quick Diagnostic: Which Boron Species is Your Problem?

Before selecting a protocol, identify your specific impurity. The removal strategy differs for free acids versus esters.

Impurity TypeCommon SourceChemical BehaviorRecommended Protocol
Free Boronic Acid (R-B(OH)₂)Excess reagent from Suzuki coupling.Amphiphilic; H-bond donor/acceptor. Soluble in organics, slightly soluble in water.Protocol A: Sorbitol Complexation
Pinacol Boronate (R-Bpin)Unreacted starting material; highly stable.Lipophilic; Very stable on silica; does not hydrolyze easily.Protocol B: Oxidative Cleavage or Protocol C: DEA Transesterification
Boroxine (RBO)₃Dehydrated trimer of boronic acid.Often forms during concentration; reverts to acid with water.Protocol A: Sorbitol Complexation

Protocol A: The "Green" Aqueous Wash (Sorbitol/Mannitol)

Best for: Removing excess free boronic acids from large-scale reactions without chromatography.

The Science: Boronic acids form reversible covalent complexes with cis-1,2-diols. While simple sugars bind weakly, sugar alcohols like Sorbitol and Mannitol form cyclic boronate esters with very high binding constants. These complexes are highly polar and water-soluble, effectively "pulling" the lipophilic boronic acid into the aqueous phase while your product remains in the organic layer.

Step-by-Step Methodology
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible organic solvent (DCM, EtOAc, or MTBE).

  • Reagent: Prepare a 1.0 M aqueous solution of D-Sorbitol (or D-Mannitol).

  • Base Addition: Add sodium carbonate (Na₂CO₃) to the aqueous sorbitol solution (approx. 5-10 wt%).

    • Why? High pH (>9) converts the neutral trigonal boronate ester into a negatively charged tetrahedral boronate anion, drastically increasing water solubility.

  • Extraction:

    • Add the Sorbitol/Carbonate solution to your organic phase (1:1 v/v ratio).

    • Shake vigorously for 5–10 minutes.

    • Observation: The layers should separate cleanly.

  • Separation: Collect the organic layer. The boronic acid is now trapped in the aqueous waste.

  • Verification: Run a TLC of the organic layer. The "streaking" baseline spot of boronic acid should be absent.

Mechanism of Action

SorbitolExtraction BoronicAcid Free Boronic Acid (Organic Soluble) Complex Tetrahedral Boronate Complex (Highly Water Soluble) BoronicAcid->Complex Covalent Binding (High Ka) Product Target Product (Remains in Organic) Sorbitol D-Sorbitol + Base (Aqueous Phase) Sorbitol->Complex Waste Waste Complex->Waste Partition to Aqueous

Figure 1: The Sorbitol complexation mechanism shifts the equilibrium of boronic acid from the organic phase to the aqueous phase.

Protocol B: Removing Stubborn Pinacol Esters (Oxidative Workup)

Best for: When your impurity is a Pinacol Ester (Bpin).[1] Sorbitol washes will not remove Bpin esters because the boron center is already occupied by a diol (pinacol).

The Science: To remove a Bpin ester, you must destroy the C-B bond. The most reliable method is oxidizing the C-B bond to a C-O bond (phenol/alcohol), creating a polarity difference that makes separation via silica gel easy.

Step-by-Step Methodology
  • Dilution: Dilute the crude mixture with THF or Acetone (ensure a single phase if water is added).

  • Oxidant: Add an aqueous solution of Oxone® (Potassium peroxymonosulfate) or H₂O₂ (30%) / NaOH.

    • Safety Note: H₂O₂ is exothermic. Add dropwise at 0°C.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess oxidant.

  • Extraction: Extract with EtOAc.

  • Result: The Bpin impurity is converted into the corresponding phenol/alcohol (usually much more polar) and free pinacol (water-soluble). These are easily separated from your product by flash chromatography.

Protocol C: The Scavenger Resin (PS-DEAM)

Best for: Late-stage pharmaceutical intermediates (API) where liquid extraction is messy or metal scavenging is also required.

The Science: Polymer-Supported Diethanolamine (PS-DEAM) acts as a "solid-phase sponge." The resin mimics the reactivity of the sorbitol wash but on a solid bead. It chelates the boron atom, allowing you to remove the impurity simply by filtration.

Performance Data: Scavenging Efficiency

Conditions: 2.0 equiv resin relative to impurity, solvent THF, 20°C, 4 hours.

Scavenger ResinTarget ImpurityEfficiency (% Removed)Residual Boron (ppm)
PS-DEAM Phenylboronic Acid>98%< 50 ppm
PS-DEAM Pinacol Boronate~20% (Low)*N/A
MP-Carbonate Boronic Acid (Acidic)85%~200 ppm

*Note: PS-DEAM is ineffective against Pinacol esters without prior hydrolysis.

Workflow
  • Charge: Add PS-DEAM resin (2–3 equivalents relative to expected boron residue) to your reaction vessel.

  • Solvent: Ensure the solvent is THF, DCM, or MeOH (swelling is crucial for resin kinetics).

  • Agitate: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 4–12 hours.

  • Filter: Pass through a fritted filter. The filtrate contains your purified product.

Troubleshooting & FAQs

Q: I tried the Sorbitol wash, but I still see the impurity by TLC.

  • Diagnosis: You likely have a Pinacol Ester , not a free acid. The sorbitol cannot displace the pinacol group effectively under mild conditions.

  • Fix: Switch to Protocol B (Oxidative Workup) to cleave the ester, or use Protocol C after a hydrolysis step (e.g., treatment with dilute HCl).

Q: Can I just use silica gel with triethylamine (Et₃N)?

  • Insight: Adding 1-2% Et₃N to your eluent can reduce the streaking of boronic acids on silica by deprotonating surface silanols. However, it rarely results in complete separation if the Rf values are close. The chemical methods (A or B) are far superior for purity >95%.

Q: My product is acid-sensitive. Can I use the Oxidative Workup?

  • Risk: Standard oxidation uses NaOH.

  • Fix: Use a buffered oxidation . Use Sodium Perborate in THF/Water at pH 7–8. It is milder and tolerates acid-sensitive functional groups better than H₂O₂/NaOH.

Q: How do I remove the excess Pinacol (the diol itself) after hydrolysis?

  • Fix: Pinacol is water-soluble but also sublimes.

    • Wash: Multiple water washes will remove most free pinacol.

    • Vacuum: High-vacuum drying (lyophilization or slightly heated vac oven) will sublime residual pinacol.

Decision Logic for Boron Removal

BoronRemovalLogic Start Identify Impurity Type Is it Free Acid or Ester? Start->Type Acid Free Boronic Acid (R-B(OH)2) Type->Acid Ester Pinacol Ester (R-Bpin) Type->Ester Scale Scale > 10g? Acid->Scale Oxidize Protocol B: Oxidative Cleavage Ester->Oxidize Must cleave C-B bond Sorbitol Protocol A: Sorbitol Wash Scale->Sorbitol Yes (Cheaper) Resin Protocol C: PS-DEAM Resin Scale->Resin No (Convenient)

Figure 2: Decision tree for selecting the appropriate purification protocol based on impurity type and scale.

References

  • Sorbitol Extraction Method

    • M. Rrugia, et al. "A Simple and Efficient Method for the Removal of Boronic Acid Byproducts." Organic Process Research & Development, 2010.
  • Polymer-Supported Scavenging (PS-DEAM)

    • Biotage Technical Note. "Polymer-Bound Diethanolamine PS-DEAM."[2]

  • Diethanolamine (DEA)

    • H. Gillis, et al. "Purification of Boronic Acids via the Diethanolamine Adduct." Journal of Organic Chemistry, 2011.[3]

  • Pinacol Ester Stability on Silica

    • N. Oka, et al. "Aryl Boronic Esters Are Stable on Silica Gel."[4] Organic Letters, 2022.[4][5][6]

    • [4]

Sources

Validation & Comparative

FTIR Characteristic Peaks of Propionylamino Group in Boronic Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the FTIR characterization of the propionylamino group within boronic acid scaffolds. This document is structured for application scientists and medicinal chemists requiring precise spectral assignment for structural validation.

Executive Summary

The propionylamino-boronic acid motif (e.g., 4-(propionylamino)phenylboronic acid) represents a critical structural class in medicinal chemistry, particularly in the development of protease inhibitors and transition-state mimics. Accurate characterization of this moiety requires distinguishing the subtle spectral signatures of the propionyl amide (–NH–CO–CH₂CH₃) from the boronic acid (–B(OH)₂) functionality.

This guide provides a definitive spectral assignment of the propionylamino group, differentiates it from common analogs (acetylamino, free amine), and outlines a robust experimental protocol to avoid common artifacts such as boroxine (anhydride) formation.

Spectral Analysis: The Propionylamino-Boronic Acid Fingerprint

The FTIR spectrum of a propionylamino boronic acid is a superposition of three distinct vibrational domains: the Amide (peptide bond), the Aliphatic Side Chain (ethyl group), and the Boronic Acid headgroup.

Characteristic Peak Assignments
Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Amide I C=O[1] Stretching1650 – 1670 StrongThe most diagnostic peak. Shifts slightly lower if H-bonded.
Amide II N-H Bending / C-N Stretch1530 – 1550 Medium"Out-of-phase" combination mode. Disappears in N-substituted analogs.
Amide A N-H Stretching3280 – 3350 Med/SharpOften appears as a sharper shoulder on the broad O-H band.
Propionyl Alkyl C-H Stretching (asym/sym)2960 – 2980 WeakDifferentiator: Higher frequency than aromatic C-H. Specific to ethyl chain.
Boronic Acid O-H Stretching3200 – 3500 BroadVery broad "mound" due to extensive H-bonding network.
Boronic Acid B-O Stretching1340 – 1380 StrongCharacteristic of the B-OH bond.
Boronic Acid C-B Stretching1080 – 1100 WeakOften obscured by fingerprint vibrations.
Structural Visualization of Vibrational Modes

The following diagram maps the specific vibrational loci on the chemical structure.

VibrationalModes Molecule Propionylamino Phenylboronic Acid AmideI Amide I (C=O) 1650-1670 cm⁻¹ Molecule->AmideI Carbonyl AmideII Amide II (N-H) 1530-1550 cm⁻¹ Molecule->AmideII Peptide Bond Propionyl Ethyl C-H 2960-2980 cm⁻¹ Molecule->Propionyl Tail BoronicOH B(OH)₂ O-H 3200-3500 cm⁻¹ Molecule->BoronicOH Headgroup BoronicBO B-O Stretch 1340-1380 cm⁻¹ Molecule->BoronicBO Headgroup

Figure 1: Mapping of characteristic vibrational modes to the propionylamino-boronic acid structure.

Comparative Analysis: Propionyl vs. Alternatives

Distinguishing the propionyl group from the acetyl group or the free amine is critical during synthesis monitoring.

Propionylamino vs. Acetylamino (Acetamido)

The Amide I and II bands are nearly identical for both groups. The differentiation lies in the Aliphatic Region (C-H) and the Fingerprint Region .

FeaturePropionylamino (–NHCOEt)Acetylamino (–NHCOMe)
C-H Stretch ~2980 cm⁻¹ (Methyl of Ethyl) ~2940 cm⁻¹ (Methylene)~2930 cm⁻¹ (Methyl only)
C-H Bend Complex pattern (CH₂ wag/twist)Simple CH₃ umbrella mode (~1375 cm⁻¹)
Fingerprint Extra skeletal C-C bands in 1200-1300 cm⁻¹ Cleaner fingerprint region
Propionylamino vs. Free Amine (–NH₂)

This comparison validates the success of the acylation reaction.

FeaturePropionylamino ProductFree Amine Precursor
1600-1700 Region Strong Amide I (1660 cm⁻¹) No C=O peak. Weak N-H scissoring (~1620 cm⁻¹)
3000-3500 Region Single N-H (Amide A) + Broad O-HDoublet (Sym/Asym –NH₂) + Broad O-H
1500-1600 Region Strong Amide II (1540 cm⁻¹) Weak aromatic ring modes only

Experimental Protocol: Artifact-Free Characterization

Boronic acids are notorious for dehydrating into boroxines (cyclic anhydrides) under heat or vacuum, which drastically alters the FTIR spectrum (loss of O-H, shift of B-O).

Sample Preparation Workflow
  • Selection: Use ATR (Attenuated Total Reflectance) over KBr pellets if possible. KBr pellet preparation involves high pressure and potential heating, which can induce boroxine formation [1].

  • Drying: Dry the sample in a desiccator at room temperature. Avoid high-vacuum ovens >50°C prior to analysis to preserve the B(OH)₂ state.

  • Background: Collect a background spectrum of the clean ATR crystal (diamond/ZnSe) immediately before the sample.

Data Acquisition Parameters
  • Resolution: 4 cm⁻¹[2]

  • Scans: 32–64 scans (to resolve weak alkyl peaks against the baseline).

  • Range: 4000 – 600 cm⁻¹

Self-Validation Checklist

Protocol Start Sample Prep Method Choose Method: ATR (Preferred) vs KBr Start->Method Check1 Check Hydration (Avoid Boroxine) Method->Check1 Critical Step Scan Acquire Spectrum (4 cm⁻¹, 32 scans) Check1->Scan Validate Validate Peaks: 1660 (Amide I) 1350 (B-O) 3300 (O-H) Scan->Validate

Figure 2: Experimental workflow for ensuring spectral integrity of boronic acids.

References

  • Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: Amides and Boronic Acids. Link

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives: Amides. Link

  • ResearchGate. (2012). FT-IR spectrum of 4-vinylphenyl boronic acid and boronate esters. Link

  • Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Link

Sources

Comparative Reactivity Guide: Boronic Acid vs. Pinacol Ester of [4-[(1-oxopropyl)amino]phenyl]- in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal boron coupling partner is rarely a simple matter of availability; it is a strategic decision dictated by the mechanistic demands of your specific catalytic cycle. When synthesizing amide-functionalized biaryls—a ubiquitous motif in modern pharmacophores—the choice between [4-[(1-oxopropyl)amino]phenyl]boronic acid (herein referred to as BA ) and its pinacol ester (BPin ) fundamentally alters the kinetic profile, stability, and necessary reaction conditions of your Suzuki-Miyaura cross-coupling.

This guide objectively compares the reactivity, stability, and operational workflows of these two reagents, providing field-proven protocols and mechanistic rationales to ensure self-validating, high-yielding syntheses.

Mechanistic Causality: Reactivity vs. Stability

The propionamido group (-NHC(=O)CH₂CH₃) at the para position exerts a mild electron-donating effect via resonance. This electronic modulation influences both the nucleophilicity of the boron atom and the lability of the C-B bond.

The Boronic Acid (BA): Kinetic Superiority

Free boronic acids are primed for immediate coordination. The unmasked -B(OH)₂ group readily interacts with Pd(II)-hydroxo or Pd(II)-alkoxo complexes to form the critical 8-B-4 pre-transmetalation intermediate[1]. This direct pathway results in clean, first-order kinetic behavior and rapid transfer of the organic moiety to the palladium center[1],[2].

  • The Trade-off: The high reactivity of BA comes at the cost of stability. Free boronic acids are notorious for spontaneous dehydration to form boroxines (trimers), which complicates precise stoichiometric calculations[3]. Furthermore, the electron-rich nature of the propionamidophenyl ring slightly increases its susceptibility to protodeboronation under prolonged heating in alkaline media[4].

The Pinacol Ester (BPin): Thermodynamic Shielding

Converting the boronic acid to its pinacol ester hybridizes the boron center and introduces significant steric bulk. This effectively masks the empty p-orbital, dramatically increasing the chemical stability of the C-B bond and rendering the reagent highly resistant to protodeboronation and silica-gel degradation[4],[5].

  • The Trade-off: BPin esters often exhibit sigmoidal kinetic profiles during transmetalation[1]. The steric shielding that protects the C-B bond also impedes the formation of the Pd-O-B linkage. Consequently, BPin typically requires in situ hydrolysis back to the free boronic acid (via adventitious water or added aqueous base) or activation via a specific alkoxo-palladium pathway before transmetalation can occur[1],[4],[3].

G BA 4-Propionamidophenyl Boronic Acid (BA) Trans_Fast Rapid Transmetalation (Direct Coordination) BA->Trans_Fast BPin 4-Propionamidophenyl Pinacol Ester (BPin) Hydrolysis Aqueous Base Hydrolysis BPin->Hydrolysis H2O / OH⁻ Trans_Slow Slow Transmetalation (Steric Hindrance) BPin->Trans_Slow Hydrolysis->BA in situ unmasking Pd_Complex Pd(II)-Ar Complex (Pre-Transmetalation) Product Cross-Coupled Product Pd_Complex->Product Reductive Elimination Trans_Fast->Pd_Complex Trans_Slow->Pd_Complex

Caption: Logic of transmetalation pathways for boronic acid vs pinacol ester.

Quantitative Data & Performance Metrics

Property[4-[(1-oxopropyl)amino]phenyl]boronic acid (BA)[4-[(1-oxopropyl)amino]phenyl]boronic acid pinacol ester (BPin)
Molecular Weight 193.01 g/mol 275.15 g/mol
Physical State Often amorphous solid; prone to boroxine formationCrystalline solid; highly stable
Transmetalation Kinetics Fast (Direct coordination to Pd-OH)[1]Slow (Requires hydrolysis or alkoxo-Pd pathway)[1]
Protodeboronation Risk Moderate (Elevated in strong base/heat)[4]Low (Sterically protected C-B bond)[4]
Atom Economy HighLower (Loss of pinacol byproduct)
Solubility Moderate in organic solvents; soluble in alcohols/waterHigh in most organic solvents (DCM, THF, Toluene)
Purification Difficult (Streaks on silica, highly polar)[5]Easy (Runs as a discrete spot on normal-phase silica)[5]

Self-Validating Experimental Protocols

The choice of reagent dictates the reaction conditions. A protocol designed for BA will often fail for BPin due to incomplete activation, while a protocol designed for BPin may destroy BA via protodeboronation.

Workflow Start Substrate Selection BA_Path Boronic Acid (BA) Start->BA_Path BPin_Path Pinacol Ester (BPin) Start->BPin_Path BA_Cond Conditions: Mild Base (K2CO3) Low Temp (60°C) BA_Path->BA_Cond BPin_Cond Conditions: Strong Base (KOH) High Temp (90°C) + H2O BPin_Path->BPin_Cond BA_Risk Monitor For: Protodeboronation Boroxine Trimerization BA_Cond->BA_Risk BPin_Risk Monitor For: Incomplete Hydrolysis Unreacted Starting Material BPin_Cond->BPin_Risk Validation LC-MS / TLC Validation BA_Risk->Validation BPin_Risk->Validation

Caption: Experimental workflow comparing reaction conditions and risk factors.

Protocol A: Direct Coupling with Boronic Acid (BA)

Objective: Maximize the rapid transmetalation kinetics of BA while suppressing protodeboronation. Causality: Because BA does not require hydrolysis, we can utilize anhydrous conditions or mild bases at lower temperatures. This preserves the integrity of the C-B bond.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), BA (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) as a mild base. Avoid NaOH or KOH, which accelerate protodeboronation of electron-rich boronic acids.

  • Solvent: Suspend in degassed 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 60°C. The low temperature is sufficient because BA transmetalates rapidly[1].

  • Self-Validation (LC-MS): Monitor the reaction at 1 hour. You should observe the disappearance of the BA mass (

    
     194 
    
    
    
    ) and its corresponding boroxine trimer mass. If starting material remains but BA is consumed, protodeboronation has occurred; dope in an additional 0.5 equiv of BA.
Protocol B: Hydrolysis-Driven Coupling with Pinacol Ester (BPin)

Objective: Force the unmasking of the sterically hindered BPin to enable transmetalation. Causality: BPin is highly stable. To overcome the sigmoidal kinetic lag, we must introduce water and a stronger base to hydrolyze the pinacol ester in situ, generating the reactive boronate species[1],[3].

  • Preparation: In a round-bottom flask, combine the aryl halide (1.0 equiv), BPin (1.1 equiv—less excess needed due to high stability), and Pd(PPh₃)₄ (0.05 equiv).

  • Base & Solvent: Add a strong aqueous base, such as 2M aqueous Na₂CO₃ or KOH (3.0 equiv), to a solvent mixture of Toluene/Ethanol (4:1, 0.2 M). The biphasic system and alcohol co-solvent facilitate the hydrolysis of the pinacol ligand[3].

  • Reaction: Heat to 90°C. The elevated temperature is required to drive the hydrolysis and subsequent transmetalation.

  • Self-Validation (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc). You will initially observe the BPin spot (

    
     276 
    
    
    
    ) convert into a highly polar, baseline-sticking intermediate (the hydrolyzed boronic acid/boronate). Only after this intermediate forms will the product spot begin to appear. If the BPin spot persists without product formation, increase the aqueous base concentration.

Conclusion & Selection Matrix

The decision between the boronic acid and the pinacol ester of [4-[(1-oxopropyl)amino]phenyl]- hinges on your operational priorities:

  • Choose the Boronic Acid (BA) when rapid reaction times and high atom economy are paramount, and when your substrate can be coupled under mild, low-temperature conditions to avoid protodeboronation.

  • Choose the Pinacol Ester (BPin) when you require long-term reagent storage, straightforward chromatographic purification, or when your coupling sequence involves harsh conditions where a free boronic acid would degrade.

References

1.[1] Denmark, S. E., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society. URL: [Link] 2.[4] Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. URL: [Link] 3.[5] "Something Unique or Methyl, Butyl, Futile? Born again Boron." Scientific Update. URL: [Link] 4.[2] Suzuki, A., et al. "Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis." Dalton Transactions. URL: [Link] 5.[3] "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Amide-Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers characterizing amide-boronic acids via mass spectrometry (MS). It prioritizes mechanistic understanding, artifact avoidance, and structural elucidation over generic operating procedures.

Executive Summary: The Analytical Challenge

Amide-boronic acids (e.g., Bortezomib, Delanzomib) represent a critical class of covalent proteasome inhibitors. Their analysis is complicated by the amphoteric nature of the boron center and its propensity for dynamic covalent chemistry (dehydration, esterification, trimerization).

Unlike standard peptides or carboxylic acids, amide-boronic acids do not simply "fly and fragment." They undergo in-source transformation that can obscure the molecular ion. This guide compares their MS behavior against standard alternatives and details specific fragmentation pathways to ensure accurate identification.

Comparative Analysis: Amide-Boronic Acids vs. Alternatives

The following table contrasts the MS performance of amide-boronic acids with their metabolic precursors (carboxylic acids) and prodrug forms (boronic esters), highlighting the unique "signatures" required for identification.

Table 1: MS Performance & Signature Comparison
FeatureAmide-Boronic Acid (Target)Carboxylic Acid Analog (Metabolite)Boronic Ester (Prodrug/Reagent)
Precursor Ion (ESI+)

(Dominant)

(Often weak)

(Stable)

(Stable until hydrolysis)
Isotopic Pattern Distinct

(1:4 ratio)
Standard C/H/N/O envelopeDistinct

(1:4 ratio)
Neutral Losses -18 Da (

), -44 Da (

), -62 Da (

)
-18 Da (

), -46 Da (

)
Loss of ester protecting group (diol)
Artifact Risk High: Trimerization (Boroxines), Methanolysis (Methyl esters)Low: Generally stableMedium: In-source hydrolysis to acid
Ionization Preference ESI(+) for peptide backbones; ESI(-) for simple arylsESI(-) or ESI(+) depending on pHESI(+) generally preferred

Deep Dive: Fragmentation Mechanics

The fragmentation of amide-boronic acids is governed by two competing pathways: Boron-driven dehydration and Amide-driven backbone cleavage .

The Dehydration Pathway (Characteristic)

The boronic acid moiety


 is highly labile. In the ESI source, it readily loses a water molecule to form a boroxine-like cyclic anhydride or simply a dehydrated cation.
  • Observation: The "molecular ion" often appears at

    
     rather than 
    
    
    
    .
  • Mechanism: Thermal dehydration in the desolvation capillary.

  • Diagnostic Value: This is a confirmation of the boronic acid functionality. If the -18 Da loss is absent, the boron group may be capped or absent.

The Amide Cleavage Pathway (Structural)

Once dehydrated, the backbone fragments similarly to peptides, but the charge retention is influenced by the boron's Lewis acidity.

  • Primary Cleavage: The amide bond adjacent to the boronic acid is often the most fragile, especially if a neighboring group (like a phenylalanine side chain in Bortezomib) can stabilize the resulting cation.

  • Deboronation: High collision energies (CE) can strip the boron group entirely (oxidative deboronation or radical loss), leaving a des-borono fragment.

Visualization: Fragmentation Topology

The following diagram illustrates the competition between artifact formation (trimerization) and useful structural fragmentation for a generic peptide-boronic acid.

G M Intact Amide-Boronic Acid [M+H]+ Dehydrated Dehydrated Ion [M+H - H2O]+ M->Dehydrated In-Source Dehydration (-18 Da) Trimer Boroxine Trimer (Artifact) [3M - 3H2O + H]+ M->Trimer High Conc. / Heat (Artifact) Frag_Amide Amide Cleavage Fragment (y-type / b-type) Dehydrated->Frag_Amide CID Fragmentation (Low CE) Frag_Deboron Deboronated Species [M - B(OH)2]+ Dehydrated->Frag_Deboron CID Fragmentation (High CE)

Caption: Pathway divergence showing the critical transition from the intact parent to the diagnostic dehydrated form, while avoiding the trimerization artifact.

Validated Experimental Protocol

To ensure data integrity and avoid "ghost" peaks caused by solvent interactions, follow this self-validating workflow.

Step 1: Solvent Selection (Critical)
  • DO NOT USE: Methanol (MeOH).

    • Reasoning: Boronic acids react rapidly with MeOH to form methyl boronic esters (

      
      ), shifting the precursor mass by +28 Da (for dimethyl ester) or +14 Da (monomethyl).
      
  • USE: Acetonitrile (ACN) and Water (

    
    ).
    
  • Modifier: 0.1% Formic Acid (FA) is recommended for ESI(+) to stabilize the protonated amide backbone.

Step 2: Sample Preparation
  • Dissolve standard in 100% ACN initially (boronic acids are often more stable in organic stock than aqueous dilute).

  • Dilute to working concentration (e.g., 100 ng/mL) with 50:50 ACN:H2O + 0.1% FA immediately prior to injection.

  • Self-Validation Check: Inject a blank solvent immediately after the highest standard. Boronic acids are "sticky" and cause significant carryover in ESI capillaries.

Step 3: MS Method Parameters (Bortezomib Example)
  • Ionization: ESI Positive Mode.

  • Source Temp: Keep moderate (<350°C) to minimize thermal degradation/trimerization.

  • Cone Voltage:

    • Low (10-20V): To preserve the intact

      
       (if possible).
      
    • High (40-60V): To force the

      
       species for better sensitivity in MRM.
      
Step 4: Data Interpretation
  • Look for the Boron Cluster: Zoom in on the molecular ion. You must see the

    
     isotope peak at ~25% intensity of the main 
    
    
    
    peak, located 1 Da lower.
  • Confirm Dehydration: If your expected mass is 384.2, look for 366.2. If 366.2 is the base peak, perform MS/MS on that ion, not the weak 384.2.

Case Study: Bortezomib Fragmentation

  • Formula:

    
    
    
  • Exact Mass: 384.20

  • Observed Precursor: m/z 367.2 (

    
    )
    
  • Key Product Ions (ESI+):

m/z (approx)IdentityMechanism
367.2 PrecursorDehydrated molecular ion (Base Peak)
226.1 FragmentCleavage of amide bond (Pyrazine-Phenylalanine moiety)
323.2 FragmentLoss of isopropyl group (side chain cleavage)

Note: The m/z 226 ion is the standard quantifier for clinical assays due to its high stability and intensity.

References

  • Characterization of Boronic Acids by ESI-MS

    • Title: Arylboronic acid chemistry under electrospray conditions.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Bortezomib Fragmentation & Method

    • Title: Simultaneous estimation of paclitaxel and bortezomib via LC-MS/MS.[1]

    • Source: Bioanalysis (via NIH).
    • URL:[Link]

  • Artifacts in Boronic Acid Analysis

    • Title: Boron artifacts in mass spectrometry originating
    • Source: Wiley Analytical Science.
    • URL:[Link]

  • Peptide Boronic Acid Sequencing

    • Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Executive Summary: Structural Intelligence for Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis: Boronic acid [4-[(1-oxopropyl)amino]phenyl]- & Homologs Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals

In the realm of crystal engineering and medicinal chemistry, Boronic acid [4-[(1-oxopropyl)amino]phenyl]- (systematically 4-propionamidophenylboronic acid , herein 4-PPB ) represents a critical structural homolog to the widely studied 4-acetamidophenylboronic acid (4-APB ). These molecules are not merely reagents for Suzuki-Miyaura cross-couplings; they are potent transition-state analogs for serine proteases and


-lactamases, where the boronic acid moiety mimics the tetrahedral intermediate of peptide bond hydrolysis.

This guide provides a rigorous comparative analysis of the crystallographic properties of this class. While the specific crystal structure of 4-PPB remains a high-value target for primary determination, its physicochemical behavior is deeply rooted in the structural motifs established by its C2-homolog (4-APB) and the parent phenylboronic acid (PBA ). This document synthesizes existing crystallographic data to predict packing behaviors, solubility profiles, and supramolecular synthons essential for rational drug design.

Crystallographic Characterization: The Structural Baseline

To understand the solid-state behavior of 4-PPB, we must anchor our analysis in the experimentally validated structures of its closest homologs. The interplay between the boronic acid headgroup (


) and the amide tail  (

) dictates the lattice architecture.
Comparative Crystal Data: Homologs & Standards

The following table contrasts the crystallographic parameters of the parent Phenylboronic Acid with the structural surrogate, 4-Acetamidophenylboronic Acid. 4-PPB is predicted to follow the 4-APB motif but with lattice expansion along the stacking axis due to the ethyl steric demand.

FeaturePhenylboronic Acid (PBA) 4-Acetamidophenylboronic Acid (4-APB) 4-Propionamidophenylboronic Acid (4-PPB)
Role Parent ScaffoldStructural Surrogate (C2)Target Molecule (C3)
Crystal System OrthorhombicMonoclinicPredicted: Monoclinic/Triclinic
Space Group Iba2P21/c (Common Polymorph)Predicted: P21/c
Z (Units/Cell) 164Predicted: 4
H-Bond Motif Syn-anti catemers forming layersAmide ribbons + Boronic acid dimersPredicted: Amide ribbons + Dimers
Density ~1.18 g/cm³~1.25 g/cm³Predicted: <1.25 g/cm³ (Lower packing efficiency)
Solid Stability High (H-bonded sheets)High (Dual H-bond networks)Moderate (Steric disruption of sheets)

Technical Insight: The introduction of the amide group in 4-APB and 4-PPB introduces a competing hydrogen-bonding donor/acceptor site. Unlike PBA, which relies solely on


 interactions, the amide derivatives form robust amide-amide chains  (

) that run perpendicular to the boronic acid dimers, creating a reinforced 2D or 3D network.

Comparative Analysis: Supramolecular Synthons

The performance of these crystals in dissolution and binding assays is governed by their Supramolecular Synthons .

A. The Boronic Acid Dimer ( )

Both PBA and the amide derivatives utilize the self-complementary


 group to form centrosymmetric dimers.
  • Mechanism: Two boronic acid groups face each other, forming a cyclic eight-membered ring via two

    
     hydrogen bonds.
    
  • Relevance: This dimer is the primary "tecton" (building block) for sheet formation. In 4-PPB, this motif is preserved, ensuring that the "head" of the molecule anchors the structure similarly to 4-APB.

B. The Amide Ribbon Effect

The critical differentiator for 4-PPB is the amide tail.

  • 4-APB Behavior: The acetamido groups form infinite 1D chains (ribbons) via translation. This "locks" the molecules side-by-side.

  • 4-PPB Prediction: The propionyl group (

    
    ) adds steric bulk at the end of this ribbon.
    
    • Effect: It likely forces a larger interlayer separation or a "tilted" packing arrangement to accommodate the terminal methyl group.

    • Consequence: This often results in lower lattice energy and higher solubility in organic solvents compared to the compact acetamido analog, making 4-PPB a superior candidate for lipophilic binding pockets.

Strategic Visualization: Structural Logic

The following diagram illustrates the hierarchical assembly of these crystals, detailing how the molecular inputs translate into macroscopic properties.

CrystalLogic cluster_motifs Supramolecular Synthons Molecule 4-Propionamidophenylboronic Acid (Monomer) BADimer Boronic Acid Dimer (R2,2(8) Motif) Molecule->BADimer Head-to-Head Interaction AmideRibbon Amide-Amide Ribbon (1D Chain) Molecule->AmideRibbon Tail-to-Tail Stacking Crystal Crystal Lattice (2D Sheet / 3D Network) BADimer->Crystal Sheet Formation AmideRibbon->Crystal Cross-Linking Properties Macroscopic Properties: - Modulated Solubility - Layered Morphology Crystal->Properties Determines

Caption: Hierarchical assembly of 4-PPB crystals, showing the interplay between boronic acid dimerization and amide ribbon formation.

Experimental Protocol: Crystallization & Handling

To validate the structure or utilize 4-PPB in assays, consistent crystal quality is paramount. The boronic acid group is prone to dehydration (forming boroxines), requiring specific handling.

Protocol: Controlled Recrystallization

Objective: Obtain single crystals suitable for X-ray diffraction or high-purity powder for biological assays.

  • Solvent Selection:

    • Primary: Water/Ethanol (1:1 v/v). The water prevents dehydration to the boroxine anhydride.

    • Alternative: Acetone/Water for slower evaporation.

  • Dissolution:

    • Dissolve 50 mg of 4-PPB in 2 mL of solvent mixture at 50°C.

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter.

  • Crystal Growth:

    • Place the vial in a vibration-free environment at 4°C (fridge) or room temperature.

    • Cover with Parafilm and poke 2-3 small holes to control evaporation rate.

    • Timeline: Crystals typically appear within 48-72 hours.

  • Validation (Self-Check):

    • Visual: Crystals should be clear plates or needles.

    • Chemical:[1][2][3][4] Perform IR spectroscopy. Look for broad O-H stretch (

      
      ) and sharp Amide I (
      
      
      
      ). Absence of O-H stretch suggests boroxine formation.
Protocol: Suzuki-Miyaura Coupling (Performance Context)

Context: 4-PPB is often used to attach the propionamidophenyl moiety to a drug scaffold.

  • Reagents: Aryl halide (1.0 eq), 4-PPB (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 80°C under

    
     for 4-6 hours.
    
  • Workup: The boronic acid excess can be removed by washing the organic layer with 1M NaOH (converts unreacted boronic acid to the water-soluble boronate).

Implications for Drug Development

The structural data of 4-PPB vs. 4-APB has direct implications for medicinal chemistry:

  • Protease Inhibition: The propionyl group in 4-PPB extends the hydrophobic reach of the inhibitor. If the target enzyme (e.g.,

    
    -chymotrypsin or a specific 
    
    
    
    -lactamase) has a hydrophobic S3 subsite, 4-PPB will likely exhibit lower
    
    
    (higher potency)
    than 4-APB due to the entropic gain of burying the ethyl group.
  • Bioavailability: The lower predicted crystal lattice energy of 4-PPB (due to steric disruption of the packing) suggests it may have higher kinetic solubility than the more compact 4-APB, potentially improving oral bioavailability formulations.

References

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid,

    
    . Canadian Journal of Chemistry, 55(17), 3071–3075. 
    
  • Rodríguez-Cuamatzi, P., et al. (2004).[5] 1,4-Phenylenediboronic acid.[1] Acta Crystallographica Section E: Structure Reports Online, 60(9), o1316–o1318.

  • CymitQuimica. (2024). 4-(Diphenylamino)phenylboronic acid Product Data. CymitQuimica Catalog.

  • Sigma-Aldrich. (2024). 4-Acetamidophenylboronic acid pinacol ester Product Specification. Sigma-Aldrich.

  • PubChem. (2025).[2] 4-(Aminomethyl)phenylboronic acid Compound Summary. National Library of Medicine.

Sources

Comparative Guide: Acetyl vs. Propionyl Substitution in Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Materials Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Experimental Validation

Executive Summary: The "Tail" Makes the Target

In the design of phenylboronic acid (PBA) derivatives—whether for reversible covalent inhibitors (e.g., proteasome inhibitors like Bortezomib) or glucose sensors—the boronic acid moiety is the "warhead." However, the substituent on the phenyl ring acts as the "tuning knob."

This guide compares two specific acyl substituents: 4-acetyl (-COCH₃) and 4-propionyl (-COC₂H₅) .

While electronically nearly identical, these two groups diverge significantly in steric bulk and lipophilicity . Choosing between them is rarely about changing the intrinsic reactivity of the boron atom, but rather about optimizing bioavailability and binding pocket complementarity .

Quick Comparison Matrix
Feature4-Acetylphenylboronic Acid 4-Propionylphenylboronic Acid Implication
Electronic Effect (

)
~0.50 (Electron Withdrawing)~0.50 (Electron Withdrawing)Identical pKa modulation; similar diol binding affinity.
Steric Parameter (

)
0 (Reference)-0.07 (Slightly Bulkier)Propionyl requires a slightly larger binding pocket.
Lipophilicity (

logP)
Baseline+0.5 (approx.)Propionyl has higher cell permeability but lower aqueous solubility.
Primary Utility General purpose sensing, high solubility.Optimized drug candidates, membrane traversing probes.

Physicochemical Analysis: The Data Behind the Choice

To make a rational selection, we must decouple the electronic effects from the steric/lipophilic ones.

A. Electronic Equivalence (The Hammett Constant)

Both acetyl and propionyl groups exert a strong electron-withdrawing effect on the phenyl ring via resonance (


) and induction (

). This withdraws electron density from the boron atom, making it more Lewis acidic.
  • Hammett Constant (

    
    ):  Both groups have a value of approximately 0.50 .
    
  • Effect on pKa: Unsubstituted phenylboronic acid has a pKa of ~8.8. The addition of either acyl group drops the pKa to ~7.6 .

  • Biological Relevance: Since physiological pH is 7.4, a pKa of 7.6 ensures a significant fraction of the boronic acid exists in the tetrahedral boronate form upon binding a diol, which is critical for high-affinity glucose sensing or serine protease inhibition.

B. Steric and Lipophilic Divergence

This is where the two molecules separate.

  • Taft Steric Parameter (

    
    ): 
    
    • The methyl group (acetyl) is the standard (

      
      ).
      
    • The ethyl group (propionyl) has an

      
       of -0.07 .
      
    • Insight: While -0.07 seems small, in the context of a rigid enzyme active site (e.g., the S1 or S1' pocket of a protease), this extra bulk can either induce a steric clash (reducing potency) or fill a hydrophobic void (increasing potency via van der Waals interactions).

  • Lipophilicity (logP):

    • The propionyl group adds a methylene (-CH₂-) unit.

    • Rule of Thumb: Each methylene increases logP by ~0.5 units.

    • Insight: If your acetyl-PBA lead compound has poor cell membrane permeability, switching to propionyl is a standard medicinal chemistry maneuver to improve intracellular accumulation without altering the warhead's reactivity.

Case Studies in Application

Case Study 1: Reversible Covalent Protease Inhibition

Context: You are designing an inhibitor for a serine protease. The boron atom attacks the active site serine to form a tetrahedral intermediate.

  • Scenario A (Restricted Pocket): The enzyme's S1' sub-site is shallow.

    • Choice:Acetyl .[1] The propionyl ethyl tail would clash with the back wall of the pocket, increasing

      
       (worse binding).
      
  • Scenario B (Hydrophobic Pocket): The S1' site is deep and hydrophobic.

    • Choice:Propionyl . The ethyl group extends further into the pocket, displacing ordered water molecules and gaining entropy-driven binding affinity (Hydrophobic Effect).

Case Study 2: Glucose Sensing in Hydrogels

Context: You are embedding PBAs into a hydrogel contact lens to sense tear glucose.

  • Choice: 4-Acetylphenylboronic acid .[1][2][3]

  • Reasoning: In a hydrogel matrix, high water solubility is preferred to prevent aggregation of the sensor molecules. The acetyl derivative is more water-soluble than the propionyl derivative. Since the pKa values are identical, the acetyl group provides the same glucose sensitivity with better matrix compatibility.

Visualizing the Mechanism

The following diagram illustrates the structural decision tree and the equilibrium involved in biological activity.

G Start Design Goal Decision Select Substituent Start->Decision Acetyl 4-Acetyl (-COMe) Low Sterics | High Solubility Decision->Acetyl Minimize Bulk Propionyl 4-Propionyl (-COEt) High Lipophilicity | Bulkier Decision->Propionyl Maximize logP Activity_Sensor Application: Glucose Sensor (Requires Solubility) Acetyl->Activity_Sensor Preferred Activity_Drug Application: Intracellular Drug (Requires Permeability) Propionyl->Activity_Drug Preferred Mechanism Mechanism: pKa ~7.6 (Both) Lewis Acidity Activated Activity_Sensor->Mechanism Activity_Drug->Mechanism

Caption: Decision matrix for selecting acetyl vs. propionyl substituents based on application requirements.

Experimental Protocol: Alizarin Red S (ARS) Binding Assay

To empirically verify the binding activity of your acetyl or propionyl derivative, use the ARS displacement assay. This is the industry standard for determining the association constant (


) with diols.
Principle

ARS binds to the boronic acid, causing a color change (Yellow


 Orange/Red) and fluorescence increase. When a target diol (e.g., glucose) is added, it displaces the ARS, reversing the signal.
Materials
  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.

  • ARS Solution:

    
     M Alizarin Red S in PBS.
    
  • PBA Stock: 4-Acetyl or 4-Propionyl PBA (dissolved in minimal DMSO, diluted in PBS).

Step-by-Step Protocol
  • Preparation of Boronate-ARS Complex:

    • Mix

      
       of ARS solution (
      
      
      
      ) with varying concentrations of your PBA (
      
      
      to
      
      
      ).
    • Incubate for 20 minutes at 25°C.

    • Measure Absorbance at 460 nm (decrease) and 520 nm (increase) or Fluorescence (

      
      ).
      
    • Checkpoint: Plot signal vs. [PBA] to determine the binding constant of ARS to the PBA (

      
      ).
      
  • Displacement Assay (Activity Measurement):

    • Select a [PBA] that yields ~80% maximal signal from Step 1.

    • Prepare a solution containing fixed [ARS] and fixed [PBA].

    • Titrate with the target diol (e.g., Glucose,

      
       to 
      
      
      
      ).
    • Measure the recovery of the free ARS signal.

  • Data Analysis:

    • Use the Benesi-Hildebrand equation or a three-component competitive binding model to calculate the

      
       for the PBA-Diol interaction.
      
    • Self-Validation: If the acetyl and propionyl derivatives show identical

      
       for glucose (within error), you have confirmed that the electronic  effects are identical. Any difference in biological potency in cells is therefore due to permeability  (lipophilicity).
      

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Taft Steric Parameters

    • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.[4] Steric Effects in Organic Chemistry, Wiley, New York. Link

  • Boronic Acid pKa and Binding

    • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols. Bioorganic & Medicinal Chemistry Letters, 15(21). Link

  • Alizarin Red S Assay Protocol

    • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Lipophilicity in Drug Design

    • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

Sources

Precision Analytics for [4-[(1-oxopropyl)amino]phenyl]boronic acid: A Comparative Guide to Elemental Analysis & Purity Standards

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Optimizing characterization protocols for amide-substituted arylboronic acids.

Executive Summary: The Boronic Acid Paradox

For researchers working with [4-[(1-oxopropyl)amino]phenyl]boronic acid (CAS: 214360-58-4, analog), standard elemental analysis (EA) presents a critical vulnerability. Unlike stable organic solids, boronic acids exist in a dynamic equilibrium between their free acid form (


) and their cyclic trimeric anhydride, the boroxine  (

).

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the superior alternative of Quantitative NMR (qNMR) . We demonstrate that while combustion analysis is required for regulatory documentation, it often yields "false failures" due to variable hydration states. We provide the specific protocols and calibration standards necessary to validate this compound accurately.

Part 1: The Challenge of Composition

Before selecting a standard, one must understand the theoretical variance. [4-[(1-oxopropyl)amino]phenyl]boronic acid (


) loses water to form the boroxine (

). This dehydration shifts the elemental composition significantly, often leading researchers to believe their synthesized product is impure.
Table 1: Theoretical Composition Shifts (Acid vs. Boroxine)
ElementFree Acid (

)
Boroxine Anhydride (

unit)
The "Delta" (Error Margin)
Carbon 56.00% 61.77% +5.77%
Hydrogen 6.27%5.76%-0.51%
Nitrogen 7.26%8.00%+0.74%
Boron 5.60%6.18%+0.58%

Note: A sample that is 50% dehydrated will return Carbon values around 58.8%, appearing as a "failed" synthesis if calculated against the pure acid formula.

Part 2: Protocol A – Enhanced Combustion Analysis (CHN)

Standard CHN analysis often fails for organoborons due to the formation of refractory boron carbides (


) and glassy boron oxides (

) that encapsulate carbon, preventing complete combustion. This leads to consistently low Carbon readings.
Optimized Workflow for Boron-Containing Amides

To analyze [4-[(1-oxopropyl)amino]phenyl]boronic acid successfully, you must modify the standard ASTM D5291 protocol.

1. Calibration Standards (The "Gold Standard"):

  • Primary Standard (K-Factor): Acetanilide (

    
    ).
    
    • Why: High purity, stable, and nitrogen-containing. It matches the combustion profile of the propionamide side chain.

  • Validation Standard (Check): Sulfanilamide (

    
    ).
    
    • Why: Verifies the resolution of Nitrogen in the presence of heteroatoms.

2. Critical Additives (The "Secret Sauce"): You must use an oxidative adjuvant.

  • Reagent: Vanadium Pentoxide (

    
    )  or Tungsten(VI) Oxide (
    
    
    
    )
    .
  • Method: Mix 2–3 mg of sample with 5–10 mg of

    
     in the tin capsule.
    
  • Mechanism: The metal oxide acts as a flux and oxygen donor at

    
    , breaking down the glassy boron oxide layer and ensuring 100% carbon release as 
    
    
    
    .

3. Data Interpretation: Do not reject the sample if C is high and H is low. Calculate the C/N ratio .

  • Theoretical C/N (Acid):

    
    
    
  • Theoretical C/N (Boroxine):

    
    
    
  • Insight: The C/N ratio remains constant regardless of hydration. If your C/N ratio matches ~7.7, the carbon deviation is solely due to dehydration (boroxine formation), not impurities.

Part 3: Protocol B – Quantitative NMR (qNMR)

For drug development applications where absolute purity is paramount, qNMR is the superior alternative. It measures the molar ratio of the analyte to an internal standard, rendering the hydration state irrelevant if processed correctly.

The qNMR Protocol

1. Internal Standard Selection:

  • Recommended: Maleic Acid (TraceCERT® or equivalent).

    • Signal: Singlet at ~6.3 ppm (

      
      ) or ~6.0 ppm (DMSO-
      
      
      
      ).
    • Why: Does not overlap with the aromatic protons (7.0–8.0 ppm) or the propionyl alkyl chain (1.0–2.5 ppm) of the analyte.

2. Solvent System:

  • Solvent: DMSO-

    
     + 10% 
    
    
    
    .
  • Causality: The addition of

    
     forces the rapid hydrolysis of any boroxine back into the free acid (or boronate) species on the NMR timescale. This collapses the complex split peaks of the acid/anhydride mixture into a single, sharp set of signals for accurate integration.
    

3. Calculation:



  • Where

    
     = Integration area, 
    
    
    
    = Number of protons.[1]
Part 4: Comparative Visualization

The following diagram illustrates the decision matrix for characterizing this compound, highlighting the "Trap" of standard EA.

G cluster_EA Method A: Combustion (CHN) cluster_qNMR Method B: qNMR (Recommended) Start Sample: [4-[(1-oxopropyl)amino]phenyl]boronic acid Step1 Weigh Sample + V2O5 Additive (Prevents Carbide Formation) Start->Step1 StepNMR Dissolve in DMSO-d6 + D2O (Hydrolyzes Boroxines) Start->StepNMR Combustion Combustion at 1000°C Step1->Combustion ResultEA Result: High %C, Low %H? Combustion->ResultEA CheckCN Check C/N Ratio ResultEA->CheckCN PassEA Pass: C/N ≈ 7.7 (Sample is pure but dehydrated) CheckCN->PassEA Ratio Matches FailEA Fail: C/N ≠ 7.7 (Impurity present) CheckCN->FailEA Ratio Mismatch AddStd Add Maleic Acid Std StepNMR->AddStd Integrate Integrate Aromatic Signals AddStd->Integrate ResultNMR Result: Absolute Molar Purity Integrate->ResultNMR

Figure 1: Analytical workflow comparing Combustion Analysis (with necessary corrections for boroxine formation) vs. qNMR.

Part 5: Summary of Recommendations
FeatureCombustion Analysis (CHN) qNMR (Quantitative NMR)
Primary Use Regulatory compliance, confirming bulk composition.Absolute purity determination, potency assignment.
Standard Required Acetanilide (Calibration),

(Additive).
Maleic Acid or TCNB (Internal Standard).
Sample Size 2–3 mg (Destructive).5–10 mg (Recoverable).
Accuracy

(subject to hydration error).

(hydration independent).
Verdict Use with Caution. Must calculate C/N ratio.Preferred. Eliminates ambiguity of boroxine formation.
References
  • Mellon, F. A. (2022). Organoboron Compounds: Analytical Chemistry. Encyclopedia of Analytical Science. Link

  • Tokunaga, Y., et al. (2002).[2] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2. Link

  • ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of Boronic Acids. Link

Sources

Comparative Stability Guide: Para- vs. Meta-Substituted Amidophenylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug development and cross-coupling reactions (e.g., Suzuki-Miyaura), the stability of amidophenylboronic acids is governed by the positional electronic effects of the amide substituent.

  • Base Stability (Coupling Conditions): Para-substituted isomers are significantly more stable than meta-substituted isomers. The electron-withdrawing nature of the meta-amide facilitates base-catalyzed protodeboronation.

  • Acid Stability: Meta-substituted isomers are more stable . The electron-donating resonance of the para-amide facilitates acid-catalyzed ipso-protonation.

  • Operational Verdict: For standard alkaline cross-coupling, the para-isomer behaves robustly (similar to phenylboronic acid), whereas the meta-isomer requires optimized protocols (mild bases, anhydrous conditions) to suppress deboronation.

Mechanistic Analysis: The Electronic Tug-of-War

The stability difference between para-acetamidophenylboronic acid (1 ) and meta-acetamidophenylboronic acid (2 ) is dictated by how the amide group influences electron density at the carbon-boron (C-B) bond.

Electronic Effects (Hammett Correlation)

The acetamido group (-NHCOCH


) exhibits dual electronic behaviors:
  • Inductive Effect (-I): Electron-withdrawing (destabilizes C-B in base).

  • Resonance Effect (+R): Electron-donating (stabilizes C-B in base, destabilizes in acid).

IsomerHammett Constant (

)
Net Electronic Effect at C-B BondDominant Instability Pathway
Para

to

Neutral / Weak Donor (Resonance opposes Induction)Acid-catalyzed Hydrolysis
Meta

Electron Withdrawing (Induction dominates; No Resonance)Base-catalyzed Protodeboronation
Degradation Pathways

The primary degradation mechanism in aqueous or nucleophilic media is protodeboronation (cleavage of the C-B bond).

Pathway A: Base-Catalyzed (Suzuki Conditions)

This is the critical pathway for coupling reactions.

  • Formation of the boronate anion

    
    .
    
  • Rate-Limiting Step: Cleavage of the C-B bond, often assisted by a proton source (water).

  • Substituent Effect: Electron-withdrawing groups (EWGs) stabilize the developing negative charge on the aryl ring (or the transition state leading to a transient aryl anion), accelerating deboronation.

    • Meta (

      
      ): Fast Deboronation. 
      
    • Para (

      
      ): Slow Deboronation. 
      
Pathway B: Acid-Catalyzed
  • Protonation of the aromatic ring at the ipso position (Electrophilic Aromatic Substitution mechanism).

  • Substituent Effect: Electron-donating groups (EDGs) stabilize the cationic sigma-complex (Wheland intermediate), accelerating deboronation.

    • Para (Donor): Faster Deboronation.

    • Meta (Withdrawer): Slower Deboronation.

Visualizing the Mechanism

DeboronationPathways cluster_Base Base-Catalyzed (pH > 8) cluster_Acid Acid-Catalyzed (pH < 4) Start Amidophenylboronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + OH- Protonation Ipso-Protonation (Sigma Complex) Start->Protonation + H+ TS_Base Transition State (Stabilized by EWG) Boronate->TS_Base Meta > Para (EWG accelerates) Prod_Base Deboronated Arene (Ar-H) TS_Base->Prod_Base TS_Acid Transition State (Stabilized by EDG) Protonation->TS_Acid Para > Meta (EDG accelerates) Prod_Acid Deboronated Arene (Ar-H) TS_Acid->Prod_Acid

Figure 1: Divergent instability pathways. The meta-isomer is vulnerable in base (red path), while the para-isomer is vulnerable in acid (green path).

Comparative Stability Data

The following table summarizes the expected kinetic behavior based on Hammett Linear Free Energy Relationships (LFER).

ParameterPara-Acetamidophenylboronic AcidMeta-Acetamidophenylboronic Acid
Hammett

-0.15 (Donor)+0.21 (Withdrawer)

(pH 10, 25°C)
High (> 24 h)Moderate (~ 2-6 h)

(pH 2, 25°C)
Low (< 1 h)High (> 12 h)
Oxidative Stability Moderate (Electron-rich B center prone to oxidation)High (Electron-poor B center resists oxidation)
Coupling Recommendation Standard conditions (K

CO

, aq. dioxane)
Mild bases (K

PO

, CsF) or anhydrous

Note: Quantitative half-lives vary by concentration and buffer composition. The trends above are derived from standard protodeboronation kinetics of substituted phenylboronic acids [1, 2].

Experimental Protocols

To validate the stability of a specific lot or derivative, use the following self-validating High-Performance Liquid Chromatography (HPLC) protocol.

Stability Assay Workflow

StabilityAssay Step1 Preparation Dissolve 10 mM Boronic Acid in MeOH (Stock) Step2 Incubation Dilute to 0.5 mM in Buffer (pH 7.4 / pH 10.0 / pH 2.0) Step1->Step2 Step3 Sampling Aliquot at t = 0, 1, 2, 4, 8, 24 h Step2->Step3 Step4 Quenching Flash freeze or adjust pH to neutral Add Internal Standard (e.g., Benzophenone) Step3->Step4 Step5 Analysis (HPLC-UV) Monitor 254 nm Measure Area(BA) / Area(IS) Step4->Step5

Figure 2: Kinetic assay workflow for determining hydrolytic half-life.

Detailed Protocol
  • Buffer Preparation:

    • Acidic (pH 2.0): 50 mM Phosphate buffer (adjust with H

      
      PO
      
      
      
      ).
    • Neutral (pH 7.4): 50 mM PBS.

    • Basic (pH 10.0): 50 mM Carbonate/Bicarbonate buffer.

  • Stock Solution: Prepare a 10 mM solution of the boronic acid in HPLC-grade Methanol or DMSO.

  • Reaction Initiation: Add 50 µL of Stock Solution to 950 µL of the respective Buffer (Final conc: 0.5 mM). Vortex for 10 seconds.

  • Incubation: Maintain at 25°C (or 60°C for accelerated testing) in a thermomixer.

  • Quantification: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Data Analysis: Plot

    
     vs. time (
    
    
    
    ). The slope
    
    
    yields the half-life:
    
    

Storage and Handling Recommendations

Based on the stability profiles, the following storage conditions are mandatory to maintain reagent integrity >98%:

  • Temperature: Store at -20°C . Both isomers are solids with high melting points (>200°C), but thermal energy accelerates oxidative deboronation in the presence of moisture.

  • Atmosphere: Store under Argon or Nitrogen .

    • Para-isomers are electron-rich and more susceptible to oxidation by atmospheric oxygen (forming the phenol).

  • Hydration: Keep strictly anhydrous .

    • Meta-isomers are susceptible to protodeboronation if moisture condenses and absorbs CO

      
       (slightly acidic) or interacts with basic impurities.
      
    • Tip: If the boronic acid has degraded (turned sticky or yellow), recrystallize from water/ethanol or convert to the pinacol ester, which is significantly more stable [3].

References

  • Kuivila, H. G., et al. (1961). "Electrophilic Displacement Reactions. X. General Acid Catalysis in the Protodeboronation of Areneboronic Acids." Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link

  • Achilli, C., et al. (2013). "Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH." Cent.[1][2][3][4][5][6] Eur. J. Chem.[7]Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

Safety Operating Guide

Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-

Executive Summary & Chemical Profile

Boronic acid, [4-[(1-oxopropyl)amino]phenyl]- (commonly referred to as 4-propionamidophenylboronic acid) is a critical electrophilic building block used extensively in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for Active Pharmaceutical Ingredient (API) synthesis. While it enables the rapid construction of complex biaryl scaffolds, its unique physicochemical properties demand specialized disposal protocols to ensure laboratory safety and environmental compliance.

Mechanistic Rationale for Disposal Protocols

To build a self-validating safety culture, researchers must understand why specific disposal routes are chosen, rather than simply following rigid rules.

  • Oxidative Reactivity & Thermal Runaway: Arylboronic acids are highly susceptible to oxidation. If disposed of in a waste carboy containing strong oxidizers (e.g., hydrogen peroxide, nitric acid), the boronic acid undergoes a rapid, exothermic conversion to the corresponding phenol (4-propionamidophenol)[1]. This reaction generates significant heat and can lead to container overpressurization and explosive rupture.

  • Environmental Phytotoxicity & Mobility: The propionamide moiety (-NHC(=O)CH2CH3) acts as a hydrogen-bond donor and acceptor, increasing the compound's aqueous solubility compared to unsubstituted phenylboronic acid. If discharged into standard wastewater drains, boron compounds exhibit environmental mobility and can cause severe phytotoxicity in local ecosystems, disrupting plant growth and aquatic life[2].

  • Protodeboronation in Acidic Media: Exposing this compound to highly acidic waste streams can trigger protodeboronation, cleaving the carbon-boron bond and precipitating propionanilide[3]. This unexpected solid formation in liquid waste carboys complicates fluid transfer during commercial incineration and can clog waste lines.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Unused Reagent & Contaminated Consumables) Context: For expired chemical inventory, spilled powder, or contaminated PPE (gloves, weighing boats).

  • Segregation: Collect all solid waste contaminated with 4-propionamidophenylboronic acid in a dedicated, sealable High-Density Polyethylene (HDPE) container.

  • Incompatibility Check: Ensure absolutely no solid oxidizers (e.g., potassium permanganate, sodium periodate) are placed in this container to prevent spontaneous combustion[1].

  • Labeling: Affix a hazardous waste label explicitly designated "Hazardous Solid Waste - Toxic/Irritant (Arylboronic Acid)".

  • Final Disposition: Submit the sealed container to your Environmental Health and Safety (EHS) department for high-temperature commercial incineration[4].

Protocol B: Liquid Waste Segregation (Post-Reaction Biphasic Mixtures) Context: Suzuki-Miyaura reactions typically generate a biphasic mixture of organic solvents (e.g., THF, EtOAc) and aqueous base (e.g., K2CO3).

  • Filtration: Pass the crude reaction mixture through a Celite pad to remove precipitated palladium black and insoluble inorganic salts. Route the filter cake to Solid Waste (Protocol A).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Allow the layers to resolve completely. Causality: Mixing high-water-content waste with organic waste drastically lowers the BTU (calorific) value during incineration, exponentially increasing disposal costs and reducing the destruction efficiency of the organic boronic acid.

  • Organic Phase Treatment:

    • Test the designated "Non-Halogenated Organic Waste" carboy with KI-starch paper to verify the absence of peroxides.

    • Once verified, drain the organic layer (containing unreacted boronic acid and organic byproducts) into the carboy.

  • Aqueous Phase Treatment:

    • Drain the aqueous layer (containing borate salts and inorganic base) into a separate beaker.

    • Carefully neutralize the highly basic aqueous layer to pH 7-8 using dilute HCl. Causality: Neutralization prevents the corrosion of waste containers and stabilizes the borate species.

    • Transfer to a dedicated "Aqueous Hazardous Waste (Heavy Metal / Boron)" carboy. Do not pour down the sink[2].

Quantitative Data: Waste Stream Categorization

Waste Stream CategoryPrimary Chemical ComponentsApproved Container MaterialCritical IncompatibilitiesFinal Disposal Route
Solid Waste Pure boronic acid, Pd catalyst, Celite, PPEHDPE or GlassStrong oxidizers, strong acidsHigh-Temperature Incineration
Organic Liquid THF, EtOAc, unreacted boronic acid, biaryl productsHDPE JerricanPeroxides, Nitric Acid, PermanganatesIncineration (BTU Recovery)
Aqueous Liquid Water, borate salts, K2CO3, trace PdHDPE JerricanUnneutralized strong acidsSpecialized Wastewater Treatment

Process Visualization

WasteWorkflow Crude Crude Reaction Mixture (Boronic Acid, Pd, Base, Solvent) Filter Filtration (Remove Particulates) Crude->Filter SolidWaste Solid Waste Stream (Pd Black, Insoluble Salts) Filter->SolidWaste Solids SepFunnel Phase Separation (Aqueous / Organic) Filter->SepFunnel Filtrate OrgPhase Organic Phase (Unreacted Boronic Acid, THF/EtOAc) SepFunnel->OrgPhase Organic Layer AqPhase Aqueous Phase (Borate Salts, K2CO3) SepFunnel->AqPhase Aqueous Layer OrgDisp Non-Halogenated Organic Waste (Incineration) OrgPhase->OrgDisp Verify Peroxide-Free AqDisp Aqueous Hazardous Waste (Heavy Metal / Boron Treatment) AqPhase->AqDisp Neutralize pH

Workflow for the segregation and disposal of biphasic reaction waste containing boronic acids.

Regulatory Compliance & Safety

When handling this compound, standard laboratory PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat) is mandatory. According to standard GHS classifications for arylboronic acids, they are generally categorized as Harmful if Swallowed (H302) and Causes Skin Irritation (H315)[1]. Ensure that all disposal procedures comply with local environmental regulations (such as RCRA in the United States or the European Waste Catalogue codes) which strictly prohibit the environmental release of active pharmaceutical intermediates and boron-containing synthetic precursors[4].

References

  • US Environmental Protection Agency (EPA). "Preliminary Investigation of Effects on the Environment of Boron, Indium Nickel, Selenium, Tin, Vanadium and Their Compounds." EPA NEPIS. Available at:[Link]

Sources

A Researcher's Guide to the Safe Handling of [4-[(1-oxopropyl)amino]phenyl]-boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling [4-[(1-oxopropyl)amino]phenyl]-boronic acid. This is not a rigid template, but a dynamic set of procedural steps and a framework for safe laboratory practices, designed to build your confidence and protect you and your colleagues.

Understanding the Risks: A Proactive Approach to Safety

General Hazards of Boronic Acids:

  • Skin and Eye Irritation: Direct contact can cause redness, itching, and discomfort.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to irritation of the nose, throat, and lungs.[1][3][8]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[4][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are non-negotiable when handling any chemical. For [4-[(1-oxopropyl)amino]phenyl]-boronic acid, a comprehensive PPE strategy is essential to prevent contact and inhalation.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[1][2] A face shield may be required for larger quantities or when there is a significant splash risk.[9][10]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][9][11] Always inspect gloves for any signs of damage before use.Prevents direct skin contact with the chemical.
Body Protection A lab coat is mandatory.[9][11] For larger-scale operations, a chemical-resistant apron may be necessary.[10]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside of a fume hood or if dust is generated.[2][12]Prevents the inhalation of fine powder, which can cause respiratory irritation.[1][8]
Footwear Closed-toe shoes are required in a laboratory setting.[11][13]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed workflow for handling [4-[(1-oxopropyl)amino]phenyl]-boronic acid, from preparation to post-handling procedures.

Pre-Handling Checklist
  • Familiarize Yourself with the Protocol: Thoroughly read and understand the experimental protocol.

  • Gather All Materials: Ensure all necessary equipment and reagents are readily available.

  • Inspect Your PPE: Check for any defects in your gloves, goggles, and lab coat.

  • Prepare Your Workspace: Work in a well-ventilated area, preferably within a chemical fume hood.[11][14] Cover the work surface with absorbent bench paper.[15]

  • Locate Emergency Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[9]

Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound in a Weigh Boat prep_workspace->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Workspace transfer->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE and Wash Hands dispose->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.